Product packaging for Artemisin(Cat. No.:CAS No. 481-05-0)

Artemisin

Cat. No.: B1196932
CAS No.: 481-05-0
M. Wt: 262.30 g/mol
InChI Key: LUHMMHZLDLBAKX-DBIGVJDZSA-N
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Description

Artemisinin is a sesquiterpene lactone natural product isolated from the plant Artemisia annua , renowned for its potent antimalarial activity mediated by a unique endoperoxide bridge . Its primary research value lies in the study of its mechanism of action against Plasmodium parasites, which involves the heme-mediated decomposition of the endoperoxide to generate carbon-centered free radicals that alkylate and damage parasitic proteins . Beyond its established role in antimalarial research, particularly in Artemisinin-based Combination Therapies (ACTs) , this compound is a subject of intense investigation in other fields. Emerging areas of research include its potential anti-cancer properties, with studies indicating it can induce ferroptosis in glioma cells , as well as its anti-inflammatory, anti-viral, and anti-parasitic (e.g., against schistosomiasis) applications . Recent preclinical studies also explore its effects in models of neurological conditions, such as improving cognitive function and synaptic plasticity in Alzheimer's disease models . Researchers utilize Artemisinin to probe its diverse biological activities and mechanisms, making it a versatile tool for pharmacological and chemical biology studies. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18O4 B1196932 Artemisin CAS No. 481-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,4S,5aS,9bS)-4-hydroxy-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-7-9(16)4-5-15(3)6-10(17)11-8(2)14(18)19-13(11)12(7)15/h4-5,8,10-11,13,17H,6H2,1-3H3/t8-,10-,11+,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHMMHZLDLBAKX-DBIGVJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3(C=CC(=O)C(=C3C2OC1=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877833
Record name Artemisin
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-05-0
Record name (-)-Artemisin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemisin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Artemisin
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Record name ARTEMISIN
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Historical Context and Origins of Artemisin Research

Ethnobotanical Discovery and Traditional Applications of Artemisia annua L.

Artemisia annua, commonly known as sweet wormwood or Qinghao (青蒿), has a long-standing history in traditional Chinese medicine, dating back over 2,000 years. who.intresearchgate.net Ancient Chinese medical texts, such as those from the Zhou, Qing, and Han Dynasties, document its use for treating various ailments, most notably "intermittent fevers," a characteristic symptom of malaria. nobelprize.orgjcvi.orgnih.gov The herb was traditionally prepared as a decoction or infusion from the dried aerial parts of the plant to treat conditions like fever, jaundice, and hemorrhoids. who.intthieme-connect.com The Pharmacopoeia of the People's Republic of China officially lists the dried herb of Artemisia annua as a remedy for fever and malaria. nih.gov Its use was not confined to China, as traditional medicine in India and other parts of Asia and Africa also utilized the plant for similar purposes. thieme-connect.comnih.gov

The plant itself, Artemisia annua L., is an annual, aromatic herb belonging to the Asteraceae family. researchgate.net It is widely distributed across temperate, cool temperate, and subtropical zones, with its origins in China. who.int The traditional knowledge surrounding this plant provided the crucial starting point for modern scientific investigation. csic.es

Isolation and Initial Structural Elucidation of Artemisinin (B1665778) (Qinghaosu)

The modern scientific journey of artemisinin began in the mid-20th century against the backdrop of the Vietnam War, where malaria was a significant threat to soldiers. jcvi.orgnih.gov In 1967, the Chinese government launched a secret military research program known as "Project 523" with the explicit goal of finding new antimalarial drugs. nih.govnih.govwikipedia.org This large-scale collaborative effort involved over 500 researchers from more than 60 institutions. cas.cn

A key figure in this endeavor was Tu Youyou, a researcher at the Academy of Traditional Chinese Medicine. jcvi.org Tasked with screening traditional Chinese remedies, her team investigated over 2,000 herbal recipes. researchgate.net An extract from Artemisia annua showed promise in inhibiting the growth of malaria parasites in mice. sciencenet.cnnih.gov However, initial results were inconsistent. A critical breakthrough came when Tu Youyou, inspired by ancient texts, hypothesized that the traditional high-temperature extraction methods might be destroying the active compound. nosta.gov.cn She devised a low-temperature extraction process using ether, which successfully isolated a neutral extract with 100% efficacy against malaria parasites in animal models. jcvi.orgnosta.gov.cn

In November 1972, Tu Youyou's team isolated the active crystalline compound, which they named Qinghaosu (青蒿素), later known internationally as artemisinin. nih.govlaskerfoundation.org The initial clinical trials in 1972 on 21 malaria patients were successful, with all patients recovering. jcvi.orgwikipedia.org Following its isolation, the next challenge was to determine its chemical structure. Through techniques such as elemental analysis, spectrophotometry, and mass spectrometry, the structure of artemisinin was elucidated. laskerfoundation.orgnobelprize.org It was revealed to be a sesquiterpene lactone with a unique and previously unknown peroxide bridge (an endoperoxide 1,2,4-trioxane (B1259687) ring), which is crucial for its antimalarial activity. laskerfoundation.orgmdpi.comwikipedia.org

Seminal Contributions to Artemisinin Research and Early Scientific Recognition

The discovery and development of artemisinin was a collaborative effort involving numerous scientists and institutions under the umbrella of Project 523. nih.govcas.cn While Tu Youyou is credited with the initial discovery of the active compound and its extraction method, other researchers played vital roles in the subsequent structural elucidation, chemical synthesis of more potent derivatives, and extensive clinical trials. nih.govnih.govlaskerfoundation.org

The research, initially conducted as a secret military project, was not published internationally until the late 1970s and early 1980s. researchgate.netlaskerfoundation.org The first publication in a Western journal appeared in 1982 in The Lancet, detailing the efficacy of artemisinin against chloroquine-resistant Plasmodium falciparum. wikipedia.org The global scientific community began to take notice, and the World Health Organization (WHO) recommended artemisinin-based combination therapies (ACTs) as the first-line treatment for uncomplicated malaria in 2006. researchgate.netwikipedia.org

The profound impact of artemisinin on global health has been widely recognized. Tu Youyou received numerous accolades for her pivotal role, including the 2011 Lasker-DeBakey Clinical Medical Research Award, which described the discovery of artemisinin as "arguably the most important pharmaceutical intervention in the last half-century." nobelprize.orgjcvi.org The culmination of this recognition came in 2015 when Tu Youyou was awarded half of the Nobel Prize in Physiology or Medicine for her discoveries concerning a novel therapy against malaria. nih.govnobelprize.org This award highlighted the significance of traditional medicine as a source for modern drug discovery and celebrated a scientific breakthrough that has saved millions of lives. nobelprize.orgnobelprize.org

Interactive Data Tables

Key Milestones in Artemisinin Research

YearEventKey Figure/GroupSignificance
c. 400 ADUse of Artemisia annua for "intermittent fevers" documented in ancient Chinese texts.Traditional Chinese Medicine PractitionersEstablished the ethnobotanical basis for later research. jcvi.org
1967Launch of "Project 523".Chinese Government/MilitaryInitiated a large-scale, secret research program to find new antimalarial drugs. nih.govwikipedia.org
1971Successful isolation of a potent antimalarial extract from Artemisia annua using a low-temperature method.Tu Youyou and her teamBreakthrough in extraction that preserved the active compound's efficacy. jcvi.org
1972Isolation and naming of the pure crystalline compound Qinghaosu (artemisinin).Tu Youyou and her teamThe first time the active compound was purified. nih.govlaskerfoundation.org
1972First successful clinical trial of the artemisinin extract.Tu Youyou and her teamDemonstrated the compound's effectiveness in human patients. jcvi.orgwikipedia.org
1977Elucidation of the chemical structure of artemisinin.Tu Youyou's team in collaboration with other institutesRevealed the unique sesquiterpene lactone structure with a peroxide bridge. laskerfoundation.org
1982First international publication on the efficacy of artemisinin.Chinese researchers in collaboration with Keith ArnoldBrought the discovery to the attention of the global scientific community. wikipedia.org
2011Tu Youyou receives the Lasker-DeBakey Clinical Medical Research Award.Tu YouyouMajor international recognition of the significance of the discovery. researchgate.net
2015Tu Youyou is awarded the Nobel Prize in Physiology or Medicine.Tu YouyouUltimate scientific recognition for the discovery of a novel malaria therapy. nih.govnobelprize.org

Biosynthesis of Artemisin

Precursor Pathways to Artemisinin (B1665778) Biosynthesis in Artemisia annua L.

The fundamental building blocks for artemisinin, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are supplied by two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.govfrontiersin.org These five-carbon units are essential for the formation of the sesquiterpene backbone of artemisinin. tandfonline.com

Mevalonate (MVA) Pathway: Role in Isoprenoid Precursor Supply

Located in the cytosol, the MVA pathway is considered the primary route for supplying the isoprenoid precursors for artemisinin biosynthesis. tandfonline.commdpi.comtandfonline.com This pathway utilizes acetyl-CoA as a starting molecule. oup.comnih.gov A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR). mdpi.comfrontiersin.org Studies using inhibitors have demonstrated the MVA pathway's significant contribution; for instance, the use of mevinolin, an HMGR inhibitor, resulted in a substantial decrease in artemisinin production. mdpi.comoup.com The IPP and DMAPP generated through this pathway are primarily used for the synthesis of sesquiterpenes, triterpenes, and polyisoprenoids. mdpi.comfrontiersin.org

Methylerythritol Phosphate (MEP) Pathway: Contribution to Isoprenoid Precursor Supply

The MEP pathway, situated in the plastids, also contributes to the pool of IPP and DMAPP. mdpi.comnih.gov This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net While the MVA pathway is the major contributor, the MEP pathway also plays a role in artemisinin biosynthesis. tandfonline.comtandfonline.com The enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) is a key regulatory point in the MEP pathway. nih.govoup.com Inhibition of DXR with fosmidomycin (B1218577) has been shown to reduce artemisinin content. oup.com Generally, the MEP pathway is involved in the biosynthesis of monoterpenes, diterpenes, and tetraterpenes. mdpi.comfrontiersin.org There is evidence of "cross-talk" between the two pathways, where intermediates can be exchanged between the cytosol and plastids. oup.com

Key Enzymes and Genes in Artemisinin Biosynthesis

Following the production of the five-carbon precursors, a series of enzymatic reactions leads to the formation of artemisinin. Several key enzymes and their corresponding genes have been identified and characterized as crucial for this process.

Amorpha-4,11-diene Synthase (ADS) Activity and Gene Expression

Amorpha-4,11-diene synthase (ADS) catalyzes the first committed step in the artemisinin-specific biosynthetic pathway. nih.govwikipedia.org This enzyme facilitates the cyclization of farnesyl diphosphate (FPP), a 15-carbon molecule formed from the condensation of two molecules of IPP and one molecule of DMAPP, into amorpha-4,11-diene. mdpi.comnih.gov The gene encoding ADS is highly expressed in the glandular secretory trichomes, the primary site of artemisinin synthesis. oup.com The expression of the ADS gene is often correlated with the concentration of artemisinin in the plant. oup.com ADS belongs to the class I terpenoid synthase (TPS) family and has a molecular weight of approximately 62.2 kDa. nih.govwikipedia.org Its optimal activity is observed at a pH of 6.5 and requires divalent cations like Mg²⁺ or Mn²⁺ as cofactors. wikipedia.org

Cytochrome P450 Monooxygenases (CYP71AV1) in Sequential Oxidations

Following the formation of amorpha-4,11-diene, a cytochrome P450 monooxygenase, CYP71AV1, plays a critical role in its subsequent oxidation. frontiersin.orgnih.gov This enzyme catalyzes a three-step oxidation of amorpha-4,11-diene to produce artemisinic alcohol, artemisinic aldehyde, and ultimately artemisinic acid. frontiersin.orgnih.gov CYP71AV1 requires a redox partner, cytochrome P450 reductase (CPR), for its function. mdpi.comnih.gov Overexpression of both CYP71AV1 and CPR genes in A. annua has been shown to increase artemisinin content. nih.gov The gene for CYP71AV1 is also highly expressed in the glandular trichomes. oup.com

Aldehyde Dehydrogenase 1 (ALDH1) in Artemisinic Acid Production

Aldehyde dehydrogenase 1 (ALDH1) is another key enzyme in the artemisinin biosynthetic pathway. nih.govresearchgate.net It is responsible for the oxidation of both artemisinic aldehyde and dihydroartemisinic aldehyde to their corresponding acids, artemisinic acid and dihydroartemisinic acid. researchgate.netuniprot.orgcdnsciencepub.com Dihydroartemisinic acid is now considered the more direct precursor to artemisinin. oup.com The gene encoding ALDH1 is highly expressed in the trichomes and its activity is NAD(P)-dependent. cdnsciencepub.com The enzyme plays a crucial role in channeling the pathway towards the final artemisinin product. nih.govmdpi.com

Artemisinic Aldehyde Δ11(13) Reductase (DBR2) Function

Artemisinic aldehyde Δ11(13) reductase (DBR2) is a pivotal enzyme in the artemisinin biosynthetic pathway. nih.gov It catalyzes the reduction of the Δ11(13) double bond in artemisinic aldehyde to produce (11R)-dihydroartemisinic aldehyde. nih.govuniprot.org This step is crucial as it directs the metabolic flow towards the synthesis of artemisinin. researchgate.net If DBR2 activity is low, more artemisinic aldehyde is oxidized to artemisinic acid, a precursor to arteannuin B, thus creating a branch point in the pathway. nih.govmdpi.com

The gene encoding DBR2 is primarily expressed in the glandular secretory trichomes of A. annua, the specialized tissues where artemisinin is synthesized and stored. uniprot.orgmdpi.comresearchgate.net Studies have shown a significant correlation between the expression level of the DBR2 gene and the yield of artemisinin. nih.gov Overexpression of DBR2 in transgenic A. annua plants has led to a significant increase in the content of both artemisinin and its direct precursor, dihydroartemisinic acid. nih.gov

Other Catalytic Enzymes and Their Corresponding Genes

Several other key enzymes are essential for the biosynthesis of artemisinin, each encoded by a specific gene. The pathway begins with the cyclization of farnesyl diphosphate (FPP) to amorpha-4,11-diene, a reaction catalyzed by amorpha-4,11-diene synthase (ADS) . maxapress.comsemanticscholar.org Following this, cytochrome P450 monooxygenase (CYP71AV1) , in conjunction with its redox partner cytochrome P450 reductase (CPR) , carries out a multi-step oxidation of amorpha-4,11-diene to form artemisinic alcohol, then artemisinic aldehyde, and finally artemisinic acid. maxapress.comtandfonline.com

At the artemisinic aldehyde branch point, while DBR2 reduces it to dihydroartemisinic aldehyde, aldehyde dehydrogenase 1 (ALDH1) can oxidize either artemisinic aldehyde or dihydroartemisinic aldehyde to produce artemisinic acid and dihydroartemisinic acid (DHAA), respectively. researchgate.netmaxapress.comcdnsciencepub.com Dihydroartemisinic acid is the immediate precursor to artemisinin, which is formed through a non-enzymatic photo-oxidative reaction. maxapress.com Additionally, cytochrome b5 (CYB5) has been shown to enhance the activity of CYP71AV1. researchgate.net

EnzymeGeneFunction in Artemisinin Biosynthesis
Amorpha-4,11-diene synthaseADSCatalyzes the cyclization of farnesyl diphosphate to amorpha-4,11-diene. maxapress.comsemanticscholar.org
Cytochrome P450 monooxygenaseCYP71AV1Oxidizes amorpha-4,11-diene sequentially to artemisinic alcohol, artemisinic aldehyde, and artemisinic acid. maxapress.comtandfonline.com
Cytochrome P450 reductaseCPRActs as a redox partner for CYP71AV1. tandfonline.com
Aldehyde dehydrogenase 1ALDH1Oxidizes artemisinic aldehyde to artemisinic acid and dihydroartemisinic aldehyde to dihydroartemisinic acid. researchgate.netmaxapress.comcdnsciencepub.com
Cytochrome b5CYB5Enhances the catalytic efficiency of CYP71AV1. researchgate.net

Regulation of Artemisinin Biosynthesis

The production of artemisinin is a highly regulated process, influenced by a complex interplay of genetic, developmental, and environmental factors.

Transcriptional and Post-Transcriptional Control Mechanisms

The expression of artemisinin biosynthetic genes is controlled by a network of transcription factors. mdpi.com For instance, the transcription factor AaWRKY1 has been shown to activate the promoter of the ADS gene, thereby enhancing the expression of several genes in the pathway. oup.com Similarly, AabZIP1 , an ABA-responsive transcription factor, positively regulates artemisinin biosynthesis by directly binding to the promoters of target genes. oup.com Another transcription factor, AaMYB121 , has been found to directly bind to the promoters of DBR2 and ALDH1, initiating their transcription. mdpi.com

Post-transcriptional regulation also plays a role. MicroRNAs have been identified as critical in the synthesis and regulation of terpenoids. researchgate.net Furthermore, protein phosphorylation is emerging as a key post-translational regulatory mechanism. oup.com For example, the kinase AaAPK1 can phosphorylate and enhance the transactivational activity of AabZIP1, thereby boosting artemisinin production. nih.gov

Environmental and Developmental Influences on Artemisinin Production

The synthesis and accumulation of artemisinin are significantly affected by environmental conditions. mdpi.comcambridge.org Factors such as temperature, water availability, and light have been shown to influence plant growth and secondary metabolism. mdpi.comfrontiersin.org For instance, high temperatures can slow the vegetative growth of A. annua and are not conducive to artemisinin synthesis. mdpi.com Light, particularly UV-B radiation, has been shown to increase the density of glandular trichomes, although its effect on artemisinin concentration can vary. frontiersin.org

Artemisinin production is also developmentally regulated, with the highest concentrations typically found in the leaves and flowers just before the plant reaches full bloom. uniprot.org The expression of biosynthetic genes is spatially and temporally controlled, with the highest activity occurring in the glandular secretory trichomes of young leaves. biorxiv.org

Metabolic Flux Regulation and Bottlenecks within the Pathway

The efficiency of artemisinin biosynthesis is limited by metabolic flux and the presence of bottlenecks in the pathway. tandfonline.comresearchgate.net One major bottleneck is the diversion of the precursor farnesyl diphosphate (FPP) to other competing metabolic pathways, such as the synthesis of sterols via squalene (B77637) synthase (SQS). tandfonline.comoup.com Down-regulating the expression of genes in these competing pathways, such as SQS and β-caryophyllene synthase (CPS), has been shown to redirect metabolic flux towards artemisinin biosynthesis and increase its yield. oup.com

Another potential bottleneck can be the efficiency of the enzymes themselves. For example, enhancing the activity of a single enzyme might not lead to a proportional increase in artemisinin if another step in the pathway becomes rate-limiting. tandfonline.com The conversion of artemisinic alcohol to artemisinic acid has also been identified as a potential bottleneck. elifesciences.org

Metabolic Engineering and Synthetic Biology Approaches for Artemisinin Production

To overcome the low yield of artemisinin from its natural source, significant efforts have been invested in metabolic engineering and synthetic biology. tandfonline.comnih.gov These approaches aim to enhance the production of artemisinin or its precursors in either the native A. annua plant or in microbial hosts. mdpi.comresearchgate.net

In A. annua, strategies include overexpressing key biosynthetic genes like ADS and DBR2, which has resulted in increased artemisinin content. mdpi.com Co-expression of multiple genes, such as HMGR and ADS, has been shown to be even more effective. maxapress.com Another approach is to down-regulate competing pathways to channel more precursors towards artemisinin. oup.com

Strategies for Increasing Precursor Flux in Engineered Systems

To enhance the production of artemisinin and its precursors in engineered microbial systems, several metabolic engineering strategies have been developed to increase the flux towards the key precursor, farnesyl pyrophosphate (FPP), and its derivative, amorphadiene (B190566).

One primary strategy involves the overexpression of key enzymes in the native metabolic pathways of the host organism. For instance, in Saccharomyces cerevisiae (yeast), overexpressing every enzyme in the mevalonate (MVA) pathway up to farnesyl diphosphate synthase (ERG20) has been shown to significantly boost the production of artemisinin precursors. pnas.org Specifically, the overexpression of a truncated form of HMG-CoA reductase (tHMG-R) from yeast has proven effective in increasing the metabolic flux in the MVA pathway. tandfonline.com In Escherichia coli, which utilizes the methylerythritol phosphate (MEP) pathway for isoprenoid precursor synthesis, overexpression of the native E. coli isopentenyl diphosphate isomerase (IDI) gene and the heterologous 1-deoxy-D-xylulose 5-phosphate (DXP) synthase gene from Bacillus subtilis has been employed to enhance the supply of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jrespharm.com

Another effective approach is the downregulation or deletion of competing pathways that divert FPP away from artemisinin biosynthesis. A major competing pathway is the sterol biosynthesis pathway, where squalene synthase (SQS) utilizes FPP. tandfonline.com By down-regulating the SQS gene, more FPP is available for the artemisinin pathway. tandfonline.commdpi.com Similarly, repressing other sesquiterpene synthases, such as β-caryophyllene synthase, has resulted in a modest increase in artemisinin content. tandfonline.com

Furthermore, transcription factor engineering has been utilized to upregulate the expression of multiple genes in the biosynthetic pathway simultaneously. For example, the overexpression of the UPC2-1 transcription factor in yeast, which is known to increase the transcription of most ergosterol (B1671047) pathway biosynthetic genes, has been shown to increase the production of amorphadiene and artemisinic acid. pnas.org

Process optimization in fermentation also plays a crucial role. Manipulating fermentation conditions, such as limiting phosphate and using ethanol (B145695) as a carbon source, has led to substantial increases in amorphadiene production in yeast. pnas.org Additionally, the development of two-phase partitioning bioreactors, where an organic solvent is used to extract the product in situ, has helped to alleviate product toxicity and improve yields. pnas.org

Finally, gene deletion strategies targeting genes not directly related to the MVA or terpenoid pathways have surprisingly led to significant increases in amorphadiene production in S. cerevisiae. The deletion of the YPL062W gene, for instance, has been shown to benefit the production of various terpenoids, including amorphadiene, by channeling more carbon towards acetyl-CoA and mevalonate. asm.org

These strategies are often combined to achieve synergistic effects, leading to high-titer production of artemisinin precursors in engineered microbial hosts.

StrategyTargetOrganismEffect on Production
Overexpression of pathway enzymesMevalonate (MVA) pathway enzymes (up to ERG20)S. cerevisiaeDoubled artemisinic acid production. pnas.org
Overexpression of pathway enzymesTruncated HMG-CoA reductase (tHMG-R)S. cerevisiaeIncreased metabolic flux in the MVA pathway. tandfonline.com
Overexpression of pathway enzymesDXP synthase (dxs) and IPP isomerase (idi)E. coliEnhanced IPP and DMAPP supply via the MEP pathway. jrespharm.com
Downregulation of competing pathwaysSqualene synthase (SQS)A. annuaIncreased FPP availability for artemisinin synthesis. tandfonline.commdpi.com
Transcription factor engineeringUPC2-1S. cerevisiaeIncreased transcription of ergosterol pathway genes, boosting amorphadiene and artemisinic acid production. pnas.org
Gene deletionYPL062WS. cerevisiaeIncreased amorphadiene production by 112%. asm.org

Heterologous Expression Systems for Artemisinin Biosynthesis (e.g., Yeast, E. coli)

The complexity of the artemisinin molecule makes its complete chemical synthesis economically unfeasible. pnas.org Therefore, significant research has focused on developing heterologous expression systems, primarily using microorganisms like Saccharomyces cerevisiae (yeast) and Escherichia coli, to produce artemisinin or its immediate precursors. nih.govjscimedcentral.com

Saccharomyces cerevisiae (Yeast)

Yeast has emerged as a highly successful platform for artemisinin precursor production due to its nature as a GRAS (Generally Recognized as Safe) organism and its well-characterized genetics. The initial steps involved engineering the yeast's native mevalonate (MVA) pathway to increase the supply of the precursor FPP. pnas.org Key genes from Artemisia annua, including amorpha-4,11-diene synthase (ADS) and the cytochrome P450 enzyme CYP71AV1, were then introduced into yeast. nih.gov

CYP71AV1 is a crucial enzyme that catalyzes the three-step oxidation of amorphadiene to artemisinic acid. pnas.org The functional expression of this plant-derived P450 enzyme in yeast was a significant breakthrough. pnas.org To enhance the activity of CYP71AV1, it is often co-expressed with its redox partner, cytochrome P450 reductase (CPR), also from A. annua. tandfonline.comfrontiersin.org Further improvements have been achieved by co-expressing other enzymes like cytochrome b5 and various dehydrogenases. frontiersin.org

Through extensive metabolic engineering and fermentation process optimization, researchers have achieved high titers of artemisinin precursors in yeast. For instance, one engineered S. cerevisiae strain was reported to produce over 40 g/L of amorphadiene in fed-batch fermentations. pnas.org Another engineered strain was capable of producing artemisinic acid at a concentration of 25 g/L. maxapress.comnih.gov This semi-synthetic approach, where microbially produced artemisinic acid is chemically converted to artemisinin, has been successfully scaled up for industrial production. maxapress.com

Escherichia coli

E. coli is another popular host for heterologous biosynthesis due to its rapid growth and well-established genetic tools. Unlike yeast, E. coli naturally produces isoprenoid precursors via the methylerythritol phosphate (MEP) pathway. jscimedcentral.com To produce artemisinin precursors, the MVA pathway from yeast was heterologously expressed in E. coli to supplement the native MEP pathway, leading to increased FPP availability. jscimedcentral.com

The gene for amorphadiene synthase (ADS) from A. annua was then introduced, enabling the conversion of FPP to amorphadiene. d-nb.info Codon optimization of the ADS gene for expression in E. coli significantly improved production levels. nih.gov Further engineering efforts, including the introduction of the entire yeast MVA pathway and optimization of fermentation conditions, have led to amorphadiene titers as high as 27.4 g/L in E. coli. nih.govd-nb.info

While the production of amorphadiene in E. coli has been very successful, the functional expression of the plant cytochrome P450 enzyme CYP71AV1, required to convert amorphadiene to artemisinic acid, has been more challenging in this prokaryotic host. d-nb.info However, some studies have reported the successful production of artemisinic acid in E. coli by co-expressing ADS, a modified CYP71AV1, and CPR, achieving titers up to 105 mg/L. nih.gov

Host OrganismKey Engineering StepsPrecursor ProducedReported Titer
Saccharomyces cerevisiaeOverexpression of MVA pathway, expression of ADS, CYP71AV1, CPRAmorphadiene>40 g/L pnas.org
Saccharomyces cerevisiaeOptimization of MVA pathway and fermentationArtemisinic Acid25 g/L maxapress.comnih.gov
Escherichia coliExpression of yeast MVA pathway, codon-optimized ADSAmorphadiene27.4 g/L nih.govd-nb.info
Escherichia coliExpression of yeast MVA pathway, ADS, modified CYP71AV1, CPRArtemisinic Acid105 mg/L nih.gov

Chemical Synthesis and Semisynthesis of Artemisin and Its Analogs

Total Chemical Synthesis of Artemisinin (B1665778)

Total synthesis aims to construct the artemisinin molecule from scratch, offering a pathway independent of the natural source, Artemisia annua. While a monumental achievement in chemical synthesis, these routes have historically struggled to compete with extraction or semisynthesis in terms of cost and scale.

These early syntheses, while chemically elegant, highlighted the significant challenges inherent in artemisinin synthesis:

Stereochemical Complexity: Artemisinin possesses multiple stereocenters, and controlling the diastereoselectivity at various stages was a primary hurdle. The formation of inseparable diastereomeric mixtures often complicated purification and reduced the yield of the desired product. frontiersin.org

Endoperoxide Bridge Formation: The construction of the signature 1,2,4-trioxane (B1259687) ring, the moiety essential for its biological activity, was a formidable challenge. mdpi.comrsc.org Early methods often involved the late-stage photooxidation of an enol ether intermediate followed by acid-catalyzed cyclization to form the peroxide bridge. rsc.org For instance, the Schmid and Hofheinz synthesis utilized the photooxidation of an enol ether with singlet oxygen (¹O₂) to generate a hydroperoxide, which then cyclized to form the artemisinin core. mdpi.comrsc.org

The primary precursors and challenges of these historical routes are summarized below.

Historical Synthesis Starting Material Key Challenges Approx. Steps Approx. Yield
Schmid & Hofheinz (1983)(–)-IsopulegolStereocontrol, endoperoxide formation, multi-step sequence.13~5%
Zhou et al. (1986)(R)-(+)-citronellalLong reaction sequence, low overall yield, diastereoselectivity.20~0.3%

In the decades following the initial breakthroughs, synthetic chemists have developed more efficient and concise total synthesis strategies. A notable advancement came from the Cook group in 2012, which reported a remarkably short, 6-step (5-pot) synthesis of artemisinin starting from the simple and inexpensive cyclohexenone. rsc.orgworktribe.com This approach represented a significant improvement over earlier routes that relied on naturally derived and chiral starting materials like terpenes. worktribe.com

Key features of this modern methodology include:

Asymmetric Catalysis: Chirality was introduced using asymmetric catalysis, bypassing the need for a chiral starting material from the natural pool. worktribe.com

Step Economy: The synthesis was designed for maximum efficiency, minimizing the number of steps and purification events, which is crucial for reducing cost and waste. rsc.org

Novel Reactions: A key step involved a novel [4+2] cycloaddition reaction to construct the six-membered lactone ring of the artemisinin core. rsc.org

Other modern approaches, such as those reported by Yadav and coworkers, have also contributed to shortening the synthetic pathway, for example, by starting from (R)-(+)-citronellal and employing a photooxygenation and acid-mediated ring closure sequence on a key intermediate. worktribe.com Despite these impressive advances, total synthesis has not yet become a commercially viable method for the industrial production of artemisinin, primarily due to the persistent challenge of achieving high yields and cost-effectiveness at scale. worktribe.comwipo.int

Historical Routes and Synthetic Challenges

Semisynthesis of Artemisinin from Dihydroartemisinic Acid

Semisynthesis, which converts a readily available biosynthetic precursor into the final product, has emerged as the most practical and economically viable approach for large-scale artemisinin production, supplementing the supply from plant extraction. researchgate.net The most common precursor is artemisinic acid, which is more abundant in A. annua than artemisinin itself and can also be produced efficiently via fermentation using genetically engineered yeast (Saccharomyces cerevisiae). frontiersin.orgnih.gov Artemisinic acid is first reduced to dihydroartemisinic acid (DHAA), the key intermediate for the final oxidative transformations. rsc.orgfrontiersin.org

The generally accepted mechanism involves the following key transformations:

Singlet Oxygen Ene Reaction: The process is initiated by the reaction of DHAA with singlet oxygen (¹O₂), which is typically generated photochemically. This "Schenck-ene" reaction forms an allylic hydroperoxide intermediate. aidic.itrsc.org

Hock Cleavage: The resulting hydroperoxide undergoes an acid-catalyzed rearrangement known as a Hock cleavage. rsc.orgresearchgate.net

Oxygenation and Cyclization: This is followed by further oxygenation and a cascade of cyclization reactions, ultimately yielding the stable endoperoxide bridge and lactone structure of artemisinin. mdpi.comrsc.org

This sequence of reactions is delicate, and the yield can be moderate due to the high reactivity of the intermediates, which can lead to the formation of side products. mdpi.com

The industrial-scale semisynthesis of artemisinin relies heavily on catalytic and photochemical methods to efficiently and selectively carry out the required transformations. researchgate.net

Photochemical Approaches: The generation of singlet oxygen is the cornerstone of the semisynthetic route from DHAA. This is achieved through photosensitization, where a photosensitizer (PS) absorbs light and transfers its energy to ground-state triplet oxygen (³O₂), converting it to the highly reactive singlet state (¹O₂). rsc.org

Photosensitizers: A variety of photosensitizers have been employed, including tetraphenylporphyrin (B126558) (TPP), Rose Bengal, and methylene (B1212753) blue. rsc.orgrsc.org TPP is particularly effective and is used in the large-scale industrial process developed by Sanofi. rsc.org Interestingly, chlorophyll, a natural pigment co-extracted from A. annua, has also been shown to be an effective photosensitizer for this reaction. aidic.it

Continuous-Flow Reactors: To overcome the limitations of large-scale photochemical reactions (e.g., limited light penetration), continuous-flow reactors have been developed. These systems use narrow tubing to ensure effective irradiation of the reaction mixture, allowing for a safer, more controlled, and efficient process that does not require the isolation of intermediates. aidic.itrsc.org

Catalytic Approaches:

Acid Catalysis: The rearrangement steps following the initial photooxidation, including the Hock cleavage and final cyclizations, are acid-catalyzed. aidic.it Trifluoroacetic acid (TFA) has been commonly used, though concerns about its toxicity and the need for removal have led to the exploration of other catalysts, including solid acid catalysts. worktribe.com

Hydrogenation Catalysis: The initial step of the semisynthesis, the conversion of artemisinic acid to DHAA, is a stereoselective reduction. This is typically achieved via catalytic hydrogenation using transition metal catalysts with chiral ligands to ensure the formation of the correct (R)-isomer, which is necessary for the successful cyclization to artemisinin. rsc.orgnih.gov

The combination of biosynthetic production of artemisinic acid and a highly optimized photochemical semisynthesis represents the most successful and industrially implemented strategy for producing a stable and scalable supply of artemisinin. frontiersin.orgresearchgate.net

Oxidative Transformations and Peroxide Bridge Formation

Design and Synthesis of Artemisinin Derivatives and Analogs

While artemisinin is a potent drug, its poor bioavailability and short plasma half-life have driven extensive research into the design and synthesis of more effective derivatives. mdpi.compharmgkb.org The primary goal is to modify the artemisinin scaffold to improve its pharmacokinetic properties while retaining or enhancing its biological activity, which is intrinsically linked to the endoperoxide bridge. mdpi.comrsc.org

Modifications are typically made at various positions on the artemisinin molecule, most commonly by first reducing the lactone group to the lactol, dihydroartemisinin (B1670584) (DHA), which serves as a versatile intermediate for further derivatization.

Key Semisynthetic Derivatives:

Dihydroartemisinin (DHA): The reduction product of the C-10 lactone. It is an active metabolite of other derivatives and is also used as a drug itself. rsc.org

Artemether (B1667619) and Arteether: These are oil-soluble ethers synthesized from DHA. pharmgkb.org

Artesunate (B1665782): A water-soluble hemisuccinate ester of DHA, allowing for intravenous administration. pharmgkb.orgmdpi.com

Synthesis of Novel Analogs: Researchers have explored a wide range of modifications to the artemisinin core to probe structure-activity relationships and develop new agents.

Modifications at C-3 and C-13: Artemisinic acid has been used as a starting material to create analogs with modifications at the C-3 and C-13 positions. For example, new analogs such as 13-nitromethylartemisinin and (3R)-3-hydroxyartemisinin have been synthesized via photooxidation of the corresponding modified artemisinic acid derivatives. nih.govacs.org

Hybrid Molecules: A prominent strategy involves creating hybrid or chimeric molecules that conjugate artemisinin with other pharmacologically active scaffolds. This approach aims to create agents with dual modes of action or improved targeting. Examples include:

Artemisinin-Chalcone Hybrids: Designed to combine the properties of artemisinin and chalcones, which are known for their own antitumor activities. jst.go.jp

1,2,3-Triazole Derivatives: Synthesized using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to link artemisinin to various molecular fragments. rsc.org

Artemisinin-Indoloquinoline Hybrids: Created to leverage the DNA-intercalating properties of indoloquinolines. mdpi.com

Fluorinated Derivatives: The introduction of fluorine atoms has been explored to modulate the electronic and metabolic properties of the molecule. researchgate.net

These synthetic efforts continue to expand the chemical space around the artemisinin scaffold, providing crucial insights into its mechanism of action and leading to the development of next-generation compounds.

Structure-Activity Relationship (SAR) Studies for Peroxide Bridge Optimization

The 1,2,4-trioxane ring, which contains an endoperoxide bridge, is the cornerstone of artemisinin's biological activity. nih.govwho.int Structure-Activity Relationship (SAR) studies have consistently demonstrated that this peroxide moiety is indispensable for its therapeutic effects. nih.govwho.int The prevailing mechanism suggests that the peroxide bridge is activated by intracellular iron, particularly the ferrous iron (Fe²⁺) found in heme, leading to its cleavage. jocpr.commdpi.com This cleavage generates highly reactive carbon-centered radicals that subsequently alkylate and damage essential parasite proteins, leading to cell death. nih.govjocpr.com

Key findings from SAR studies focusing on the peroxide bridge include:

Indispensable Nature: Any chemical modification that removes or alters the peroxide bridge results in a complete loss of biological activity. For instance, the catalytic hydrogenation of artemisinin yields deoxyartemisinin, a derivative where the peroxide bridge is reduced. Deoxyartemisinin is devoid of antimalarial activity, confirming the critical role of the peroxide linkage. who.int

Activation Requirement: The selective toxicity of artemisinin is attributed to the high concentration of heme and iron within malaria parasites, which facilitates the targeted activation of the endoperoxide. mdpi.com This iron-dependent activation mechanism is central to its function. jocpr.com

Structural Integrity: While modifications to other parts of the artemisinin molecule (the sesquiterpene lactone backbone) can modulate solubility, stability, and potency, the integrity of the peroxide bridge must be maintained for the compound to remain active. nih.gov

Table 1: Effect of Peroxide Bridge Modification on Artemisinin Activity

Compound NameModificationBiological ActivityReference
Artemisinin Intact 1,2,4-trioxane ring with peroxide bridgeActive nih.gov, jocpr.com
Deoxyartemisinin Reduction of the peroxide bridgeInactive who.int

Synthesis of Artemisinin-Based Hybrid Molecules

A prominent strategy in medicinal chemistry to develop novel therapeutic agents involves the creation of hybrid molecules, where two or more pharmacophores are covalently linked to produce a single chemical entity. This approach aims to exploit different mechanisms of action, overcome drug resistance, and improve pharmacokinetic properties. nih.govnih.gov Numerous artemisinin-based hybrids have been synthesized, typically by modifying dihydroartemisinin, a readily accessible semisynthetic derivative of artemisinin. mdpi.comjst.go.jp

The synthesis of these hybrids often involves creating an ether or ester linkage at the C-10 position of dihydroartemisinin with another bioactive molecule. mdpi.comjst.go.jp This strategy has led to the development of diverse classes of hybrids with a broad spectrum of biological activities.

Notable examples of artemisinin-based hybrids include:

Artemisinin-Thymoquinone Hybrids: These molecules combine the peroxide-bearing scaffold of artemisinin with thymoquinone, a natural compound with its own cytotoxic properties. Certain ether-linked hybrids in this class have demonstrated potent activity against leukemia cell lines, human cytomegalovirus (HCMV), and the malaria parasite Plasmodium falciparum. acs.org

Artemisinin-Indoloquinoline Hybrids: By linking artesunate (a semisynthetic derivative) with substituted indoloquinoline moieties, researchers have developed hybrids with significantly increased antitumor activity against various cancer cell lines, including HCT-116 and A549, when compared to dihydroartemisinin alone. mdpi.com

Artemisinin-Chalcone Hybrids: Chalcones are known bioactive compounds with anticancer properties. Hybrid molecules incorporating a chalcone (B49325) moiety with the artemisinin scaffold have shown enhanced and selective activity against cancer cell lines like HT-29 and HeLa. jst.go.jp

Artemisinin-Bile Acid Hybrids: Conjugation of deoxoartemisinin (B1224473) with cholic acid derivatives has yielded hybrids with improved cytotoxic activity against both sensitive and multidrug-resistant leukemia cells. nih.gov

Table 2: Examples of Synthesized Artemisinin-Based Hybrid Molecules and Their Activities

Hybrid ClassExample Compound(s)Linked PharmacophoreReported Biological ActivityReference(s)
Thymoquinone-Artemisinin Ether-linked hybrids 6a/bThymoquinoneAntileukemia, Antiviral (HCMV), Antimalarial acs.org
Indoloquinoline-Artemisinin Hybrids 7a–7f, 8, 9IndoloquinolineAntiproliferative (HCT-116, A549 cell lines) mdpi.com
Chalcone-Artemisinin Dihydroartemisinin-chalcone estersChalconeAntitumor (HT-29, HeLa cell lines) jst.go.jp
Thymol-Artemisinin ART-ThymolThymolCytotoxic (Caco-2, HeLa, HepG2 cell lines) tandfonline.com
Bile Acid-Artemisinin Deoxoartemisinin-cholic acid conjugateCholic AcidCytotoxic (Leukemia cells) nih.gov

Rational Design of Second-Generation Artemisinin Analogs

Following the success of first-generation semisynthetic derivatives like artemether and artesunate, which were developed primarily to improve solubility and bioavailability, research efforts have shifted towards the rational design of second-generation analogs. mdpi.com These efforts aim to create compounds with improved potency, better metabolic stability, oral bioavailability, and the ability to overcome emerging parasite resistance. acs.orgtandfonline.com

The design of second-generation analogs follows two main pathways:

Modification of the Artemisinin Scaffold: This involves targeted chemical changes to the natural tetracyclic structure beyond the simple derivatization at C-10. For example, functionalization at the C-7 position of artemisinin has been explored. Computational modeling suggested that derivatives with specific linkers at this position could form additional interactions within the active site of the proposed target PfATP6, potentially increasing activity. digitellinc.com

Fully Synthetic Endoperoxides: A major focus has been the design of structurally simpler, fully synthetic molecules that retain the essential 1,2,4-trioxane (or a similar peroxide) "warhead" but are easier to synthesize and scale up. tandfonline.comcapes.gov.br A significant challenge in this area is the stereoselective synthesis of the peroxide bridge. capes.gov.br Success in this area led to the development of 1,2,4-trioxolanes, such as OZ277 (Arterolane), which represent a new benchmark for synthetic peroxide antimalarials. mdpi.comnih.gov Another class of rationally designed second-generation agents includes imidazolopiperazines, which were optimized to improve potency and metabolic stability. acs.org

The rational design process leverages an understanding of SAR, the proposed mechanism of action, and computational tools to create molecules with superior drug-like properties compared to the original natural product. acs.orgdigitellinc.com

Table 3: Comparison of First and Second-Generation Artemisinin Analogs

GenerationDesign StrategyKey CharacteristicsExample Compound(s)Reference(s)
First-Generation Semisynthesis; simple modification of dihydroartemisinin at C-10.Improved solubility and bioavailability over artemisinin.Artesunate, Artemether mdpi.com
Second-Generation Rational design; total synthesis of simplified structures or complex scaffold modification.Improved metabolic stability, potency, and oral activity; designed to overcome resistance.OZ277 (Arterolane), Imidazolopiperazines mdpi.com, acs.org, nih.gov

Iron-Mediated Activation of the Endoperoxide Bridge

A critical and widely accepted aspect of artemisinin's mechanism of action is the activation of its endoperoxide bridge through an interaction with iron. nih.govumich.edu This process is central to the generation of cytotoxic agents responsible for the compound's therapeutic effects. nih.govumich.edu The unique 1,2,4-trioxane ring containing the peroxide bridge is the pharmacophore of artemisinin and is essential for its activity. wikipedia.orgrsc.org Deoxyartemisinin, a derivative lacking this bridge, is devoid of significant antimalarial activity. umich.eduwustl.edu

The activation process is a two-step mechanism. nih.govumich.edu The first step involves the iron-catalyzed cleavage of the endoperoxide bridge, which generates free radicals. nih.govumich.edu In the second step, known as alkylation, these artemisinin-derived free radicals form covalent bonds with various biomolecules within the target cell. nih.govumich.edu

Both heme and non-heme iron have been implicated in the cleavage of the artemisinin endoperoxide bridge. mdpi.com The parasite's degradation of hemoglobin in its food vacuole releases significant amounts of heme, which contains ferrous iron (Fe²⁺), providing a potent catalyst for artemisinin activation. nih.govacs.org Several studies have demonstrated that artemisinin can be activated by heme, leading to the formation of heme-artemisinin adducts. mdpi.comnih.govmdpi.com In fact, some research suggests that heme is a more efficient activator of artemisinin compared to other iron-containing molecules like inorganic iron or hemoglobin. researchgate.netplos.org

However, the role of non-heme iron is also considered significant. mdpi.com The antagonism observed with iron chelators, which bind to iron and prevent its interaction with artemisinin, supports the involvement of iron in the drug's action. mdpi.complos.org Some models propose that artemisinin is activated by a catalytic amount of labile iron, leading to the generation of free radicals that then damage specific protein targets. mdpi.com The precise source of this catalytic iron within the parasite remains a subject of ongoing investigation. mdpi.com

The iron-mediated cleavage of the endoperoxide bridge is a reductive process that results in the formation of highly reactive chemical species. mdpi.com This reaction generates both reactive oxygen species (ROS) and carbon-centered radicals. mdpi.comnih.gov

The initial interaction between iron (II) and the endoperoxide bridge leads to the formation of an oxygen-centered radical, which then rapidly rearranges to form a more stable carbon-centered radical. mdpi.comnih.govmdpi.com Due to the asymmetrical nature of the endoperoxide bridge, this can result in the formation of either a primary or a secondary carbon-centered radical. mdpi.com Both types of radicals have been detected using techniques like electron paramagnetic resonance (EPR) spin trapping. mdpi.comiaea.org

These generated radicals are highly cytotoxic. nih.govasm.org ROS, which include superoxide (B77818) anions and hydroxyl radicals, can cause widespread oxidative damage to lipids, proteins, and nucleic acids. mdpi.comfrontiersin.org The carbon-centered radicals are potent alkylating agents that can form covalent bonds with various biological macromolecules, leading to their dysfunction. rsc.orgacs.org

Heme and Non-Heme Iron Interactions with Artemisin

Covalent Adduct Formation with Biological Macromolecules

The highly reactive radicals generated from the activation of artemisinin can covalently modify a wide range of biological macromolecules, leading to significant cellular damage and contributing to the compound's cytotoxic effects. tandfonline.com

A primary mechanism of artemisinin-induced cytotoxicity is the alkylation of proteins. mdpi.comtandfonline.com The carbon-centered radicals produced from artemisinin can react with and form covalent adducts with various parasite proteins. nih.govumich.edu This alkylation can inactivate critical enzymes and disrupt essential cellular processes. mdpi.com Studies using radiolabeled artemisinin have shown that it covalently binds to several parasitic proteins. mdpi.com

One of the identified protein targets is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6). wustl.edumdpi.com Inhibition of this calcium pump disrupts calcium homeostasis within the parasite, leading to apoptosis. mdpi.com Another protein that has been shown to be alkylated by artemisinin is the translationally controlled tumor protein (TCTP). mdpi.commdpi.com The alkylation of TCTP is dependent on the presence of heme. mdpi.com Furthermore, cysteine residues in proteins appear to be particularly susceptible to alkylation by artemisinin-derived radicals. mdpi.com

In addition to proteins, the reactive species generated by artemisinin can also damage lipids through peroxidation. mdpi.com This can lead to membrane damage and disrupt cellular integrity. The lipid peroxidation product 4-hydroxynonenal (B163490) (4-HNE) has been detected in Plasmodium falciparum-infected erythrocytes after treatment with dihydroartemisinin. mdpi.com

Artemisinin and its derivatives have been shown to induce DNA damage, which contributes to their cytotoxic effects. nih.govasm.org This damage is primarily mediated by the reactive oxygen species (ROS) generated upon the activation of the endoperoxide bridge. nih.govasm.org ROS can cause structural damage to DNA, particularly by attacking guanine (B1146940) bases due to their low oxidation potential. mdpi.com

Studies have demonstrated that treatment with artesunate, a derivative of artemisinin, leads to double-strand breaks in the DNA of Plasmodium falciparum. asm.orgmdpi.com This DNA fragmentation is associated with an increase in intracellular ROS levels. asm.orgmdpi.com The induction of DNA damage can trigger apoptotic pathways, leading to programmed cell death. mdpi.comfrontiersin.org While some studies suggest a direct interaction between artemisinin and DNA, others indicate that the damage is an indirect consequence of the oxidative stress induced by the drug. rsc.orgbiorxiv.org For instance, some research has not observed direct interaction of artemisinin with genomic DNA in cancer cell lines. biorxiv.org

Alkylation of Proteins and Lipids within Target Cells/Organisms

Modulation of Cellular Pathways and Processes (Preclinical/In Vitro Focus)

Beyond direct molecular damage, artemisinin and its derivatives can modulate various cellular pathways and processes, contributing to their therapeutic effects. These effects have been primarily observed in preclinical and in vitro studies.

Artemisinin has been shown to induce apoptosis, or programmed cell death, in various cell types, including cancer cells. frontiersin.orgfrontiersin.org This is often linked to the generation of ROS, which can trigger the intrinsic apoptotic pathway involving mitochondrial dysfunction and the activation of caspases. frontiersin.org

Furthermore, artemisinin can modulate signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer cells, thereby suppressing cell growth. frontiersin.org In the context of the immune system, artemisinin and its derivatives have demonstrated immunomodulatory effects, such as inhibiting the activation of pathogenic T cells and suppressing B cell activation. frontiersin.org

Recent research also suggests that artemisinin can induce other forms of cell death, such as ferroptosis, a type of iron-dependent cell death characterized by lipid peroxidation. frontiersin.org The ability of artemisinin to generate ROS and its dependence on iron for activation make it a potent inducer of this pathway. frontiersin.org

Induction of Oxidative Stress Responses

Artemisinin and its derivatives are known to induce oxidative stress, which is a key aspect of their therapeutic effects. tandfonline.com This process begins with the bioactivation of artemisinin's endoperoxide bridge, a reaction that generates reactive oxygen species (ROS). plos.org The resulting free radicals can cause widespread damage to essential biomolecules within cells, including proteins, lipids, and nucleic acids. plos.org

Research has shown that artemisinin-induced oxidative stress can lead to several downstream effects, including:

Lipid peroxidation: The generated ROS can attack lipids in cell membranes, leading to a chain reaction of lipid peroxidation. This process damages membrane integrity and function. mdpi.com

Protein damage: Oxidative stress can cause proteins to become misfolded or damaged, triggering cellular stress responses like the unfolded protein response (UPR). plos.org

DNA damage: Free radicals can also damage DNA, potentially leading to mutations or cell death. biomedpharmajournal.org

The cellular response to this oxidative onslaught involves the activation of antioxidant defense systems. mdpi.compnas.org However, the potent nature of artemisinin can overwhelm these defenses, leading to cell death. biomedpharmajournal.org This mechanism is not only central to its antimalarial activity but is also being explored for its potential in cancer therapy. tandfonline.com

Interference with Mitochondrial Function and Metabolism

Artemisinin and its derivatives have been shown to specifically target and disrupt mitochondrial function. mdpi.commicrobialcell.com This interference is a critical component of their biological activity. Studies using yeast models have demonstrated that artemisinin's inhibitory effects are mediated by the depolarization of the mitochondrial membrane potential. plos.org

Key findings on artemisinin's impact on mitochondria include:

Mitochondrial Depolarization: Artemisinin treatment leads to a loss of the mitochondrial membrane potential, which is essential for normal mitochondrial function. mdpi.complos.org

Electron Transport Chain (ETC) Interaction: The mitochondrial electron transport chain plays a crucial role in artemisinin's action. plos.org It is believed that the ETC may be involved in activating artemisinin, which in turn damages the mitochondria. plos.org

ROS Production: The interaction with the ETC can lead to the generation of reactive oxygen species (ROS) within the mitochondria, contributing to oxidative stress and cellular damage. plos.org

Metabolic Shift: In the context of certain diseases like diabetic kidney disease, artemisinin derivatives have been shown to shift energy metabolism, for example, from lipids and proteins to glucose, and inhibit the production of mitochondrial hydrogen peroxide. frontiersin.org

Targeting of Mitochondrial Proteins: Research indicates that artemisinin derivatives can target specific mitochondrial components, such as c-type cytochromes, further disrupting mitochondrial function. nih.gov

This targeted anti-mitochondrial activity, coupled with the induction of oxidative stress, highlights a multi-faceted mechanism through which artemisinin exerts its effects.

Disruption of Protein Synthesis and Degradation Pathways

Artemisinin and its derivatives cause extensive protein damage, which in turn disrupts the delicate balance of protein synthesis and degradation within cells. nih.gov The accumulation of damaged or misfolded proteins, a consequence of artemisinin-induced oxidative stress, places a significant burden on cellular protein quality control systems. plos.orgnih.gov

The primary mechanism involves the alkylation of a wide range of proteins by activated artemisinin. mdpi.com This non-specific protein damage triggers stress pathways and necessitates the degradation of these compromised proteins. nih.gov Key pathways affected include:

Ubiquitin-Proteasome System (UPS): This is the main pathway for protein degradation in eukaryotic cells. nih.gov Artemisinin-treated cells show an accumulation of ubiquitinated proteins, indicating an increased load on the proteasome. nih.gov Inhibiting the proteasome has been shown to synergize with artemisinin's killing effect, particularly in drug-resistant malaria parasites. nih.gov

Autophagy: This is another major degradation pathway that deals with damaged organelles and protein aggregates. nih.gov

Targeted Proteins: Proteomic studies have identified that artemisinin alkylates proteins involved in essential cellular processes such as glycolysis, hemoglobin degradation, and antioxidant defense, all of which are vital for the survival of pathogens like Plasmodium falciparum. mdpi.compnas.orgnih.gov

By overwhelming the cell's capacity to clear damaged proteins, artemisinin creates a state of proteostatic imbalance that can be lethal. nih.gov

Impact on Cellular Signaling Networks (e.g., MAPK, NF-κB, PI3K/AKT/mTOR)

Artemisinin and its derivatives exert significant influence over various cellular signaling networks that are crucial for cell survival, proliferation, and inflammation. spandidos-publications.comfrontiersin.org These compounds have been shown to modulate the following key pathways:

Mitogen-Activated Protein Kinase (MAPK) Pathway: Artemisinins can perturb the MAPK pathway, which is involved in regulating processes like cell proliferation and angiogenesis. spandidos-publications.com For instance, dihydroartemisinin (DHA) has been observed to reduce the expression and activation of ERK1/2, a component of the MAPK pathway. spandidos-publications.com

Nuclear Factor-κB (NF-κB) Pathway: Artemisinins are known to inhibit the NF-κB signaling pathway, a central regulator of inflammation and cell survival. spandidos-publications.comfrontiersin.org DHA, for example, can prevent the nuclear translocation of NF-κB, thereby decreasing the production of pro-angiogenic factors. spandidos-publications.com This inhibition of NF-κB is a key mechanism behind the anti-inflammatory and anti-angiogenic properties of artemisinins.

Phosphatidylinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway: This pathway is critical for cell growth, proliferation, and survival. Artemisinin and its derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway. spandidos-publications.comfrontiersin.orgjournalononcology.org For example, DHA can modulate the proliferation and autophagy of cells by acting on this pathway. frontiersin.org In some cancer cells, DHA has been shown to suppress the phosphorylation of PI3K and AKT. journalononcology.org

The ability of artemisinins to interfere with these fundamental signaling networks contributes to their broad range of biological activities, including their anti-angiogenic and potential anti-cancer effects. spandidos-publications.com

Modulation of Autophagy and Ferroptosis Pathways

Artemisinin and its derivatives have been found to modulate two critical cellular processes: autophagy and ferroptosis.

Autophagy is a cellular recycling process where damaged organelles and proteins are degraded. mdpi.com Dihydroartemisinin (DHA) has been shown to induce autophagy by activating the AMPK/mTOR/p70S6k pathway. nih.gov This activation can lead to the degradation of ferritin, an iron-storage protein, which in turn increases the pool of labile iron within the cell. nih.gov

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. mdpi.comworldscientific.com Artemisinins can promote ferroptosis through several mechanisms:

Increased Labile Iron: By inducing the degradation of ferritin through both autophagy-dependent and independent lysosomal pathways, artemisinins increase the intracellular concentration of free iron. nih.govnih.gov

Induction of Oxidative Stress: Artemisinins generate reactive oxygen species (ROS), which leads to the accumulation of lipid peroxides, a key driver of ferroptosis. nih.gov

Sensitization to Ferroptosis: Artemisinin compounds can make cancer cells more susceptible to ferroptosis. nih.gov

The interplay between the modulation of autophagy and the induction of ferroptosis represents a significant aspect of the anticancer activity of artemisinin and its derivatives. mdpi.comnih.gov

Molecular Basis of Biological Activity in Pathogenic Microorganisms (e.g., Plasmodium species)

The antimalarial activity of artemisinin is rooted in its unique chemical structure, specifically the endoperoxide bridge. wikipedia.org The prevailing theory is that this bridge is cleaved in the presence of heme, which is produced during the digestion of hemoglobin by the malaria parasite, Plasmodium falciparum. wikipedia.orgnih.gov This cleavage generates highly reactive free radicals that are toxic to the parasite. biomedpharmajournal.orgwikipedia.org

The activated artemisinin then acts in a pleiotropic manner, damaging a wide array of parasite biomolecules. pnas.orgnih.gov This includes the alkylation of parasite proteins, which disrupts essential cellular functions. mdpi.compnas.org Key processes targeted by artemisinin in Plasmodium include:

Hemoglobin Degradation: Artemisinin interferes with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. mdpi.com

Glycolysis: Essential energy production pathways are disrupted. pnas.orgnih.gov

Antioxidant Defense: The parasite's own systems for managing oxidative stress are overwhelmed. mdpi.compnas.org

Protein Synthesis and Stress Response: As discussed previously, artemisinin causes widespread protein damage, triggering stress pathways. mdpi.comnih.gov

Mitochondrial Function: Artemisinin is also thought to be activated by the parasite's mitochondria, leading to their dysfunction. mdpi.com

The multifaceted attack on these critical pathways is believed to be the reason for artemisinin's potent and rapid killing of the malaria parasite. pnas.orgwikipedia.org

Interaction with Pathogen-Specific Proteins (e.g., PfATP6, TCTP, K13)

While artemisinin's action is largely considered to be pleiotropic, research has identified several specific Plasmodium falciparum proteins that are thought to be key targets or are implicated in its mechanism of action and resistance.

PfATP6 (SERCA): P. falciparum ATPase6, a SERCA-type calcium pump, was one of the first proposed targets of artemisinin. mdpi.commdpi.com It was suggested that artemisinin inhibits PfATP6, leading to a disruption of calcium homeostasis in the parasite. nih.gov However, the role of PfATP6 as a primary target remains a subject of debate, with some studies failing to show a direct interaction. researchgate.net

Translationally Controlled Tumor Protein (TCTP): TCTP is another protein that has been identified as a potential target of artemisinin. nih.gov Artemisinin is thought to interfere with the function of TCTP, contributing to the parasite's death. nih.gov

Kelch13 (K13): Mutations in the propeller domain of the K13 protein are the primary molecular marker for artemisinin resistance in P. falciparum. nih.govannualreviews.org While not a direct target of the drug's killing action, K13 plays a crucial role in the resistance mechanism. Parasites with K13 mutations exhibit a reduced rate of hemoglobin endocytosis, which leads to less heme being available to activate the artemisinin prodrug. nih.govmdpi.com This results in decreased drug efficacy. K13 mutations are also associated with an enhanced unfolded protein response and proteasome-mediated degradation of damaged proteins, helping the parasite to better cope with the drug-induced stress. nih.gov Recent evidence also suggests that K13 may interact with PfPI3K, a kinase involved in a signaling pathway that mediates artemisinin resistance. nih.gov

The following table summarizes the proposed roles of these key proteins:

ProteinProposed Role in Artemisinin Action/Resistance
PfATP6 Proposed as a direct target of artemisinin, leading to disrupted calcium homeostasis. Its role is still debated. mdpi.commdpi.comresearchgate.net
TCTP Identified as a potential target; artemisinin may interfere with its function. nih.gov
K13 Mutations in this protein are the main driver of artemisinin resistance. They lead to reduced drug activation and enhanced stress response pathways. nih.govnih.govannualreviews.org

Compound Names Mentioned

Compound Name
Artemisinin
Dihydroartemisinin (DHA)
Artemether
Artesunate
Erastin
Cisplatin
Lumefantrine
Atovaquone (B601224)
Chloroquine
Amodiaquine
Piperaquine
Mefloquine (B1676156)
Halofantrine
Pyrimethamine
Sulfadoxine
Hydroxychloroquine
Amiodarone
Concanamycin A
Thapsigargin
Epoxomicin
Dithiothreitol (DTT)
Hydrogen peroxide
Glucose
Ethanol (B145695)
Glycerol
Heme
Hemozoin
Iron(II) oxide
Glutathione (GSH)
Palmitate
Creatinine
Blood urea (B33335) nitrogen (BUN)
Artelinic acid
Artemotil
Artemisone
SM735
SM905
SM933
SM934
SM1044
RBx-11160
Pyrrolidine dithiocarbamate (B8719985) (PDTC)
Transferrin
Hemoglobin
MUC2
Claudin-1
GRP78
CHOP
PDI
NCOA4
GPX4
IREB2
TFRC
ACSL4
LPCAT3
LOXs
POR
Caspase-3
Caspase-9
Bax
Bcl-2
MMP-9
TNF-α
IL-1β
IL-6
IL-8
MCP-1
Kim-1
PGC-1α
MPC1
MPC2
NDE1
NDI1
PfEMP1
PfCRT
PfMDR1
PfPI3K
PfClpY/Q
PfClpC/P
PROSC
TRiC
Plasmepsin-1
Plasmepsin-2
Falcipain-2
Falcipain-3
Cytochrome c
Cytochrome c1
Bcs1
Syk kinase
CaMKK2
Nrf2
SOD1
AMPK
SIRT1
JNK1/2
S6K1
JAK/STAT
TLR-4
NOD2
ERK
p38 MAPK
p70S6k
RIPK3
IκB
VEGFR2
CHAC1
ATF4
PERK
IRE1α
dhfr
dhps
V-type H+-ATPase
VMA
Pfcoronin
Pgh1
TCP-1

Molecular Mechanisms of Action of Artemisinin

Molecular Basis of Biological Activity in Pathogenic Microorganisms (e.g., Plasmodium species)

The potent antimalarial activity of artemisinin stems from its unique 1,2,4-trioxane (B1259687) ring structure. wikipedia.org The widely accepted mechanism of action involves the activation of this endoperoxide bridge by heme, which is derived from the parasite's digestion of host hemoglobin within its digestive vacuole. wikipedia.orgnih.gov This reaction generates a burst of carbon-centered free radicals that are highly toxic to the Plasmodium parasite. biomedpharmajournal.orgwikipedia.org

Once activated, artemisinin acts as a promiscuous agent, alkylating and damaging a multitude of parasite proteins and other biomolecules. mdpi.compnas.orgnih.gov This pleiotropic attack cripples numerous essential cellular processes simultaneously: pnas.orgpnas.org

Hemoglobin Catabolism and Heme Detoxification: Artemisinin interferes with the parasite's feeding process and its ability to neutralize toxic heme. pnas.orgmdpi.com

Core Metabolic Pathways: Key pathways such as glycolysis are disrupted. pnas.orgnih.gov

Antioxidant Defense Systems: The parasite's own mechanisms to cope with oxidative stress are overwhelmed. mdpi.compnas.org

Protein Synthesis and Degradation: Widespread protein damage triggers lethal proteotoxic stress. mdpi.comnih.gov

Mitochondrial Function: The parasite's mitochondria are also a site of artemisinin activation and subsequent damage. mdpi.com

This multi-targeted assault is believed to be responsible for the rapid and potent parasite clearance observed with artemisinin-based therapies. pnas.orgwikipedia.org

Interaction with Pathogen-Specific Proteins (e.g., PfATP6, TCTP, K13)

While artemisinin's efficacy is largely attributed to its broad, non-specific alkylating activity, research has also identified interactions with specific proteins in Plasmodium falciparum that are crucial to its mechanism of action and the development of resistance.

P. falciparum ATPase6 (PfATP6): This calcium pump, also known as SERCA, was an early candidate for a specific artemisinin target. mdpi.commdpi.com The hypothesis was that artemisinin inhibits PfATP6, disrupting calcium homeostasis and killing the parasite. nih.gov However, its role as a primary, direct target remains controversial, as subsequent studies have yielded conflicting evidence regarding a specific interaction. researchgate.net

Translationally Controlled Tumor Protein (TCTP): TCTP has been identified as another protein target of artemisinin. nih.gov It is suggested that artemisinin binds to TCTP and interferes with its cytokine-like functions, contributing to parasite death. nih.gov

Kelch13 (K13): The P. falciparum K13 protein is not a direct target for the drug's killing effect but is the central mediator of clinical artemisinin resistance. nih.govannualreviews.org Mutations in the propeller domain of K13 are the primary molecular marker for resistance. annualreviews.org These mutations are associated with a reduced rate of hemoglobin uptake by the parasite, which in turn leads to decreased levels of heme available for artemisinin activation. nih.govmdpi.com This effectively reduces the amount of activated drug inside the parasite. Furthermore, K13 mutations are linked to an enhanced cellular stress response, including upregulation of the unfolded protein response and proteasomal degradation, which helps the parasite survive the drug-induced damage. nih.gov There is also evidence linking K13 to the PI3K signaling pathway, which is involved in mediating artemisinin resistance. nih.gov

The table below summarizes the roles of these key proteins in the context of artemisinin.

ProteinProposed Role in Artemisinin Action/Resistance
PfATP6 A proposed, though controversial, direct target of artemisinin. Inhibition would disrupt parasite calcium homeostasis. mdpi.commdpi.comresearchgate.net
TCTP A potential target protein; artemisinin may interfere with its biological functions, contributing to parasite killing. nih.gov
K13 The primary mediator of artemisinin resistance. Mutations reduce drug activation via decreased hemoglobin uptake and enhance the parasite's stress response pathways. nih.govnih.govannualreviews.org

Cellular Responses and Morphological Changes in Susceptible Microorganisms

Artemisinin and its derivatives induce profound cellular and morphological changes in susceptible microorganisms, most notably in the malaria parasite, Plasmodium falciparum. These alterations are a direct consequence of the drug's activation and subsequent interaction with various cellular components, leading to widespread damage and eventual cell death.

One of the primary and earliest observed effects is on the parasite's mitochondria. Artemisinin treatment leads to a rapid depolarization of the mitochondrial membrane potential (Δψm) nih.govplos.orgmicrobialcell.comresearchgate.net. This effect is considered a key element of its mechanism and has been shown to be irreversible, ultimately causing mitochondrial damage mdpi.com. The depolarization is closely linked to a dramatic increase in reactive oxygen species (ROS) specifically within the parasite's mitochondria, a phenomenon not observed to the same extent in mammalian mitochondria nih.gov. This suggests that the parasite's mitochondria play a crucial role in both activating artemisinin and being a primary target of its cytotoxic effects nih.govplos.org.

The integrity of cellular membranes is also severely compromised. Dihydroartemisinin treatment has been found to significantly alter the lipid composition of the P. falciparum plasma membrane mdpi.com. A key mechanism is believed to be lipid peroxidation, where ROS generated by activated artemisinin attack polyunsaturated fatty acids within the membranes, leading to structural damage and rupture mdpi.com. In infected red blood cells, dihydroartemisinin can cause noticeable morphological variations in the host cell membrane nih.gov. Furthermore, studies have indicated that artemisinin can cause an immediate depolarization of the parasite's plasma membrane, suggesting a direct effect on membrane integrity microbialcell.comresearchgate.net.

These internal disruptions manifest as distinct morphological changes. In P. falciparum, a significant alteration is the transformation of the parasite from its typical "ring" shape to a "pyknotic" form, which appears as small, densely stained, and rounded biorxiv.orgcabidigitallibrary.org. This transition is a hallmark of artemisinin-induced stress and precedes cell death biorxiv.org. In addition to these changes, artemisinin causes the disruption of the parasite's digestive vacuole membrane asm.org. Treatment also leads to a general cellular stress response, characterized by growth retardation and the accumulation of ubiquitinated proteins, indicating that the parasite's protein degradation machinery is overwhelmed by damaged proteins plos.org. At later stages, extensive loss of organellar structures and the formation of myelin bodies are observed asm.org.

The effects of artemisinins are not limited to Plasmodium. In other parasitic microorganisms, such as the nematode Toxocara canis, treatment with artemether has been shown to cause significant morphological alterations to the cuticle, including distortion of sensory papillae and lesions on the lips cabidigitallibrary.org. Similarly, in various schistosome species, artemisinin derivatives induce damage to the tegument, the parasite's outer surface cabidigitallibrary.org.

Table 1: Summary of Cellular and Morphological Changes Induced by Artemisinin

MicroorganismCellular/Morphological ChangeKey Research Findings
Plasmodium falciparumMitochondrial Damage Induces rapid and irreversible depolarization of the mitochondrial membrane potential; causes a dramatic increase in reactive oxygen species (ROS) within the mitochondria. nih.govplos.orgmdpi.com
Plasmodium falciparumMembrane Damage Alters lipid content of the plasma membrane through lipid peroxidation; causes morphological changes to the infected red blood cell membrane. mdpi.comnih.gov
Plasmodium falciparumPyknotic Forms Causes a transition from the classic ring-stage morphology to small, dense, pyknotic cell-like structures. biorxiv.orgcabidigitallibrary.org
Plasmodium falciparumDigestive Vacuole Disruption Leads to the disruption of the digestive vacuole membrane and redistribution of pH-sensitive probes. asm.org
Plasmodium falciparumCellular Stress Response Induces growth retardation and the accumulation of ubiquitinated proteins, indicating widespread protein damage. plos.org
Toxocara canis (Nematode)Cuticular Alterations Causes distortion of sensory papillae, swollen lips, and lesions on the cuticle. cabidigitallibrary.org
Schistosoma spp. (Trematode)Tegumental Damage Induces significant alterations and damage to the parasite's outer tegument. cabidigitallibrary.org

Preclinical Pharmacology and Pharmacodynamics of Artemisin and Derivatives

In Vitro Efficacy Studies against Pathogenic Microorganisms

The in vitro evaluation of artemisinin (B1665778) and its derivatives is a cornerstone of understanding their activity spectrum and potency. These studies primarily involve exposing pathogenic microorganisms, most notably Plasmodium falciparum, to varying concentrations of the compounds in a controlled laboratory setting.

The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is a key metric for quantifying the in vitro potency of a compound. For artemisinin and its derivatives, these values are typically determined against various strains of P. falciparum grown in human erythrocytes. who.int

Studies have consistently demonstrated the high potency of artemisinin and its derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, against the chloroquine-sensitive 3D7 strain, artemisinin has shown an IC50 value of approximately 26.6 nM. nih.gov However, considerable variation in IC50 values can be observed between experiments, with ranges from 6.8 to 43.1 nM being reported. nih.gov

Amazonian field isolates of P. falciparum have shown an average IC50 of 2.1 ± 1.0 nM for artemisinin. bioline.org.br In another study, artemisinin-coumarin hybrids exhibited IC50 values as low as 0.5 nM against the multidrug-resistant Dd2 strain. rsc.org The activity of these compounds is generally attributed to their artemisinin content. bioline.org.br

Here is an interactive data table summarizing the in vitro IC50 values of artemisinin and its derivatives against different P. falciparum strains:

CompoundP. falciparum StrainIC50 (nM)Reference
Artemisinin3D7 (chloroquine-sensitive)26.6 nih.gov
ArtemisininAmazonian field isolates2.1 ± 1.0 bioline.org.br
Artemisinin-Coumarin Hybrid 3Dd2 (multidrug-resistant)0.5 rsc.org
Artemisinin-Coumarin Hybrid 3K1 (multidrug-resistant)0.3 rsc.org
Artemether (B1667619)Ghanaian clinical isolates2.1 frontiersin.org
Artesunate (B1665782)Ghanaian clinical isolates3.8 frontiersin.org
Dihydroartemisinin (B1670584)Ghanaian clinical isolates1.0 frontiersin.org

Given the risk of resistance development, artemisinin and its derivatives are almost always used in combination with other antimalarial drugs. nih.gov In vitro studies are essential for identifying synergistic, additive, or antagonistic interactions between these compounds.

Combinations of artemisinin with drugs like mefloquine (B1676156), quinine, and atovaquone (B601224) have been investigated. asm.org Synergistic effects have been observed in vitro for the combination of artemisinin with mefloquine and quinine. asm.org The rationale behind this synergy is that the different drugs may act on the same target molecule at different sites or on different targets within the parasite. asm.org

For example, both artemisinin and quinoline (B57606) derivatives are thought to interfere with heme metabolism in the parasite's food vacuole. asm.org The combination of artesunate and mefloquine is already in clinical use in regions with multidrug-resistant malaria. asm.org Similarly, the combination of atovaquone and proguanil (B194036) has demonstrated a high degree of synergism. asm.org

Recent studies have also explored the combination of the novel antimalarial candidate ganaplacide with lumefantrine, showing that this combination is active against artemisinin-resistant parasites. oup.com The potential for triple artemisinin-based combination therapies (TACTs) is also being explored to further delay the emergence of resistance. mdpi.com

Determination of IC50/EC50 Values in Cell Cultures

Molecular Basis of Resistance Development to Artemisinin

The emergence of artemisinin resistance in P. falciparum is a major threat to global malaria control efforts. malariaworld.org Resistance is primarily associated with mutations in the kelch13 (k13) gene. malariaworld.orgmdpi.com

Mutations in the propeller domain of the K13 protein are strongly linked to delayed parasite clearance in patients. malariaworld.orgasm.org The most prevalent and well-validated resistance-conferring mutations include C580Y, R539T, Y493H, and I543T. malariaworld.orgelifesciences.org These mutations are thought to reduce the parasite's susceptibility to artemisinin by altering the function of the K13 protein. mdpi.com

The proposed mechanism of K13-mediated resistance involves a reduction in the endocytosis of host cell hemoglobin. mdpi.comelifesciences.org This leads to decreased hemoglobin catabolism and, consequently, reduced activation of artemisinin, which requires heme for its parasiticidal activity. elifesciences.organnualreviews.org K13 mutations may also enhance the parasite's ability to cope with oxidative stress and repair drug-induced damage. mdpi.com

While k13 mutations are the primary drivers of resistance, not all artemisinin resistance can be explained by these mutations alone. mdpi.com Other genes, such as Pfcoronin, which is also involved in endocytosis, may play a role in non-K13-mediated resistance. mdpi.com

Studies have also investigated the impact of different k13 mutations on protein levels and fitness cost. asm.org There appears to be a correlation between the amount of K13 protein, the level of resistance, and the fitness cost to the parasite, with some mutations imposing a greater growth disadvantage than others. asm.org

Genetic Mutations Associated with Reduced Susceptibility (e.g., K13 gene mutations)

The primary driver of artemisinin resistance in the malaria parasite Plasmodium falciparum has been unequivocally linked to mutations in the Kelch propeller (K13) gene (PF3D7_1343700). dovepress.com Genome-wide analyses have demonstrated a strong correlation between specific non-synonymous mutations in the propeller domain of this gene and delayed parasite clearance in patients, a clinical marker for artemisinin resistance. nih.gov These mutations are believed to reduce the parasite's susceptibility by diminishing the activation of artemisinin. researchgate.netmdpi.com The proposed mechanism involves reduced endocytosis of host hemoglobin by the parasite, which leads to less hemoglobin degradation and consequently, a lower concentration of heme, which is required to activate the endoperoxide bridge of artemisinin. researchgate.netmdpi.comfrontiersin.org

While over 200 mutations in the K13 gene have been reported globally, a smaller subset has been validated as conferring resistance. dovepress.com The most prevalent and well-characterized mutations are found in Southeast Asia, the epicenter of artemisinin resistance. nih.govasm.org Key mutations such as C580Y, R539T, Y493H, and I543T are strongly associated with clinical resistance and elevated in vitro survival rates. nih.govspringermedizin.de The C580Y mutation, in particular, has become the most dominant variant in many parts of Southeast Asia. asm.org

More recently, the emergence of K13 mutations has been documented in Africa. The R561H mutation has been identified in Rwanda and has been shown through gene-editing experiments to confer artemisinin resistance in African parasite strains. elifesciences.org Other mutations like M579I have also been studied in African parasite backgrounds. elifesciences.org However, the prevalence and impact of these mutations can vary depending on the parasite's genetic background, with some mutations incurring a significant fitness cost that may slow their spread in high-transmission areas. asm.orgelifesciences.org The A578S mutation is another variant that has been reported in Africa. ajtmh.org

The table below summarizes key K13 mutations and their status.

Table 1: Key K13 Propeller Gene Mutations Associated with Artemisinin Resistance

Mutation Status Geographic Regions of Note Key Findings
C580Y Validated Southeast Asia Most prevalent mutation in the Greater Mekong Subregion; strongly correlated with delayed parasite clearance. nih.govasm.org
R539T Validated Southeast Asia One of the first mutations strongly linked to resistance; confers high levels of in vitro survival. nih.govasm.orgspringermedizin.de
Y493H Validated Southeast Asia Prevalent mutation associated with in vivo delayed parasite clearance. nih.govspringermedizin.de
I543T Validated Southeast Asia Associated with elevated ring-stage survival rates in vitro. springermedizin.de
R561H Validated Southeast Asia, Africa (Rwanda) Confirmed to confer resistance in both Asian and African parasite strains through gene editing. elifesciences.org
M476I Validated Lab-selected/Southeast Asia Identified from long-term artemisinin selection studies and validated as a resistance mediator. elifesciences.org
A578S Candidate Africa Detected in multiple African locations, including Kenya and South Sudan. nih.govajtmh.org

Epigenetic Modifications and Post-Translational Regulation in Resistance Phenotypes

Beyond genetic mutations, epigenetic and post-translational mechanisms play a significant role in the artemisinin resistance phenotype, particularly in regulating the parasite's ability to enter a state of quiescence or dormancy upon drug exposure. nih.govmesamalaria.org This quiescent state allows a subpopulation of parasites to survive the initial drug pulse and resume growth later, contributing to treatment failure. frontiersin.orgmdpi.com

Evidence suggests a link between the mode of action of artemisinin and histone modifications. plos.org Histone deacetylase (HDAC) inhibitors, for example, can cause widespread changes in histone acetylation and gene expression in P. falciparum. plos.org Research into epidrugs—compounds that target epigenetic mechanisms—has shown that inhibitors of histone methylation, histone deacetylation, and DNA methylation can impair the ability of artemisinin-resistant parasites to recover after drug exposure. mdpi.com This highlights the importance of epigenetic pathways in the survival of resistant parasites. mdpi.com

A key emerging area of research is the role of epitranscriptomics, specifically the reprogramming of transfer RNA (tRNA) modifications. nih.govnih.gov Studies have shown that artemisinin-resistant parasites, when under drug pressure, can alter tRNA modifications. nih.govmesamalaria.org This reprogramming, particularly the hypomodification of mcm⁵s²U on certain tRNAs, allows for a codon-biased translational response. nih.gov This "just-in-time" alteration of the proteome enables the parasite to manage the cellular stress induced by artemisinin and survive. mesamalaria.orgnih.govnih.gov The knockdown of enzymes responsible for these tRNA modifications has been shown to increase parasite survival in the presence of artemisinin, directly linking this epitranscriptomic pathway to the resistance phenotype. nih.gov

Post-translational regulation is also central to the mechanism of K13-mediated resistance. The K13 protein appears to function as part of a ubiquitin ligase complex that targets phosphatidylinositol-3-kinase (PfPI3K) for proteasomal degradation. nih.gov Mutations in K13 reduce its ability to bind to and ubiquitinate PfPI3K. nih.gov This leads to increased levels and activity of PfPI3K, resulting in higher concentrations of its lipid product, phosphatidylinositol-3-phosphate (PI3P). nih.gov Elevated PI3P levels are a predictive biomarker of artemisinin resistance and are thought to mediate resistance by reducing hemoglobin endocytosis and subsequent drug activation. researchgate.netnih.gov

Molecular Mechanisms of Resistance Reversal

Given the established mechanisms of artemisinin resistance, research has focused on identifying molecular strategies to overcome it. A prominent approach involves targeting the parasite's cellular stress response pathways, which are enhanced in resistant parasites. plos.org Artemisinin treatment induces an accumulation of damaged and ubiquitinated proteins, indicating proteotoxic stress. plos.orgbiorxiv.org Resistant parasites, particularly those with K13 mutations, exhibit an enhanced ability to cope with this stress. plos.org

This has led to the exploration of proteasome inhibitors as a means to reverse resistance. The proteasome is a critical component of the ubiquitin-proteasome system, responsible for degrading damaged proteins. By inhibiting this pathway, the parasite's ability to manage artemisinin-induced protein damage is crippled. Clinically used proteasome inhibitors have been shown to strongly synergize with artemisinin activity against both artemisinin-sensitive and resistant P. falciparum strains, including isogenic lines with and without K13 mutations. plos.orgnih.gov This synergy has also been demonstrated in P. berghei rodent malaria models, where proteasome inhibition reversed in vivo artemisinin resistance conferred by K13 mutations. asm.orgplos.org

Another potential avenue for resistance reversal is the targeting of the PI3K/PI3P pathway. Since elevated PI3P levels are a key convergent point in K13-mediated resistance, inhibiting the parasite's sole PI3K is a potential strategy. nih.gov Small molecule inhibitors of PfPI3K, such as Wortmannin and LY294002, have been shown to block PI3P production. nih.gov Developing specific inhibitors for PfPI3K could resensitize resistant parasites to artemisinin.

Furthermore, leveraging epidrugs presents another strategy. As discussed, compounds that inhibit histone-modifying enzymes can kill artemisinin-resistant parasites in their quiescent state, effectively preventing recrudescence. mdpi.com This suggests that combining artemisinins with epidrugs could be a viable therapeutic strategy to counteract resistance. mdpi.com

Table 2: Investigated Strategies for Reversing Artemisinin Resistance

Strategy Molecular Target Mechanism of Action Key Findings
Proteasome Inhibition The 26S Proteasome Blocks the degradation of artemisinin-induced damaged/ubiquitinated proteins, overwhelming the parasite's stress response. Proteasome inhibitors like Bortezomib and Carfilzomib show strong synergy with artemisinins and can reverse resistance in vitro and in vivo. plos.orgnih.gov
PI3K Inhibition Phosphatidylinositol-3-kinase (PfPI3K) Prevents the elevation of PI3P, a key mediator of the resistance phenotype. PfPI3K inhibitors block the PI3P production that is elevated in resistant parasites. nih.gov
Epigenetic Modulation Histone-modifying enzymes (e.g., HDACs, HMTs), DNA methyltransferases Alters gene expression profiles to prevent parasites from entering or surviving in a quiescent state. Epidrugs targeting histone and DNA methylation can kill quiescent artemisinin-resistant parasites. mdpi.com

These approaches offer promising pathways to develop combination therapies that can restore the efficacy of artemisinins in regions where resistance has emerged.

Advanced Analytical and Spectroscopic Characterization of Artemisin

Chromatographic Techniques for Artemisinin (B1665778) Analysis

Chromatography is a cornerstone for the separation and analysis of artemisinin from complex matrices such as plant extracts and biological fluids. mmv.orgresearchgate.netresearchgate.net The choice of technique often depends on the required sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a widely used method for artemisinin analysis. researchgate.net However, because artemisinin lacks a strong UV chromophore, direct UV detection can be challenging, often requiring derivatization to enhance its UV absorbance. researchgate.netmmv.org To circumvent this, alternative detectors are frequently employed.

Evaporative Light Scattering Detection (ELSD): HPLC-ELSD is a valuable technique for quantifying artemisinin. nih.govusda.gov It offers good sensitivity and does not require the analyte to have a chromophore. usda.gov Optimized isocratic HPLC-ELSD methods have been developed and are considered reliable for the analysis of artemisinin in both pure form and in extracts. mmv.orgnih.gov

Refractive Index (RI) Detection: HPLC with an RI detector is another viable method. mmv.orgmmv.orgnih.gov It has a limit of quantification comparable to ELSD, although it may require a larger injection volume due to lower absolute sensitivity. mmv.org

UV Detection: While less direct, HPLC-UV methods are still used, particularly those recommended by pharmacopeial monographs. mmv.orgmmv.org These methods often involve post-column derivatization to create a UV-absorbing compound. researchgate.net For instance, treatment with sodium hydroxide (B78521) can convert artemisinin into a derivative detectable at 260 nm. researchgate.net However, UV detection can sometimes lead to overestimation of artemisinin content due to co-eluting impurities like deoxyartemisinin. mmv.org

Interactive Data Table: Comparison of HPLC Detection Methods for Artemisinin Analysis

Detector Principle Advantages Disadvantages Typical Mobile Phase
UV Measures the absorption of UV light by the analyte. Widely available, established methods exist. mmv.orgmmv.org Low intrinsic UV absorbance of artemisinin necessitates derivatization; potential for overestimation. researchgate.netmmv.org Methanol/Acetonitrile/Phosphate (B84403) Buffer. researchgate.net
ELSD Nebulizes the eluent and measures the light scattered by the non-volatile analyte particles. Universal detection, does not require a chromophore, good sensitivity. mmv.orgusda.gov Response can be non-linear. Acetonitrile/Water. mmv.org
RI Measures the change in the refractive index of the mobile phase as the analyte elutes. Universal detection. mmv.orgmmv.org Lower sensitivity than ELSD, sensitive to temperature and pressure fluctuations. mmv.org Acetonitrile/Water. mmv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. botanyjournals.comnih.gov Although artemisinin is thermally labile, GC-MS can be used for its analysis, often involving specific temperature programs to minimize degradation. botanyjournals.comscirp.org The mass spectrometer provides high selectivity and allows for the identification of compounds based on their mass spectra and fragmentation patterns. botanyjournals.com GC-MS has been successfully applied to study the chemical constituents of Artemisia annua extracts and to identify artemisinin and related compounds like deoxyartemisinin. botanyjournals.comacs.org

Ultra-Performance Liquid Chromatography (UPLC), a more recent development in liquid chromatography, utilizes columns with sub-2 µm particles, leading to significantly faster analysis times, better resolution, and increased sensitivity compared to traditional HPLC. nih.govijsrtjournal.com UPLC systems, often coupled with mass spectrometry (UPLC-MS) or photodiode array (PDA) detectors, have been successfully developed for the rapid and sensitive quantification of artemisinin. nih.govmdpi.comnih.gov These methods are particularly well-suited for high-throughput screening, dissolution studies, and the simultaneous analysis of multiple sesquiterpenes in Artemisia annua extracts. nih.govmdpi.comnih.gov For example, a UPLC-MS method demonstrated a limit of quantification of 0.010 μg/mL, enabling an analysis rate of 20 samples per hour. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural confirmation of artemisinin and for its quantification, often in conjunction with chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. magritek.comcore.ac.uk Both ¹H and ¹³C NMR are used to provide detailed information about the chemical environment of each atom in the artemisinin molecule. magritek.comacs.orgredalyc.org

¹H NMR: The proton NMR spectrum of artemisinin shows characteristic signals, including a distinct singlet for the H-12 proton at approximately 5.85-5.90 ppm, which is often used for quantitative purposes. magritek.comredalyc.org

¹³C NMR: The carbon NMR spectrum provides information on all 15 carbon atoms in the molecule, helping to confirm its unique sesquiterpene lactone structure. magritek.comredalyc.org

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the unambiguous assignment of all proton and carbon signals and to confirm the connectivity within the molecule. magritek.comnih.gov These techniques are crucial for differentiating artemisinin from its structurally similar metabolites and analogs. nih.govnih.gov

Interactive Data Table: Key NMR Data for Artemisinin in CDCl₃

Nucleus Experiment Key Chemical Shifts (δ, ppm)
¹H 1D Proton ~5.87 (s, 1H, H-12), ~1.43 (s, 3H, CH₃) redalyc.org
¹³C 1D Carbon ~172.6 (C=O), ~105.9 (O-C-O), ~94.1 (CH) redalyc.org
¹H-¹H COSY Shows correlations between coupled protons, e.g., H-4 and H-17. magritek.com
¹H-¹³C HSQC-ME Correlates protons to their directly attached carbons, distinguishing CH/CH₃ from CH₂ groups. magritek.com
¹H-¹³C HMBC Shows long-range (2-3 bond) correlations, e.g., proton 19 to carbons 2, 17, and 18. magritek.com

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for the sensitive and specific quantification of drugs in biological fluids. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the high-throughput analysis of artemisinin in human plasma. nih.govnih.gov

In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity. rsc.org For artemisinin, the ammonium (B1175870) adduct [M+NH₄]⁺ is often monitored. rsc.org The fragmentation of artemisinin is complex, but key fragment ions have been identified. For example, in positive ion mode electrospray ionization, a commonly observed ion is [M - H₂O + H]⁺ at m/z 265.3. nih.govacs.org The high sensitivity of LC-MS/MS, with limits of detection in the low ng/mL range, makes it ideal for pharmacokinetic studies. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques used for the structural elucidation and quantification of artemisinin. These methods provide valuable information about the molecule's functional groups and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the artemisinin molecule, providing a unique "fingerprint" for its identification. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

Key characteristic absorption peaks in the IR spectrum of artemisinin have been identified through various studies. A prominent and strong absorption band is consistently observed in the range of 1736-1750 cm⁻¹ , which is indicative of the C=O stretching vibration of the lactone group within the molecule. researchgate.netspiedigitallibrary.orgscispace.com The endoperoxide bridge (C-O-O-C), which is crucial for artemisinin's activity, gives rise to a characteristic bending vibration peak around 1123 cm⁻¹ . scispace.com Other significant peaks include C-H stretching vibrations between 3088 and 3120 cm⁻¹ and C-O stretching at approximately 1011 cm⁻¹ . spiedigitallibrary.orgscispace.com The region between 1000 and 1600 cm⁻¹ contains several fingerprint peaks that can serve as a qualitative indicator for artemisinin. spiedigitallibrary.org

Vibrational ModeReported Wavenumber (cm⁻¹)Reference
C=O Stretching (lactone)1736 - 1750 researchgate.netspiedigitallibrary.orgscispace.com
C-H Stretching3088 - 3120 spiedigitallibrary.org
C-O-O-C Bending (endoperoxide bridge)1123 scispace.com
C-O Stretching1011 scispace.com
C-C Stretching (ring structures)1456 researchgate.net
O-H Bending3270 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds that possess chromophores, which are parts of a molecule that absorb light in the UV-Vis range. Artemisinin itself lacks a significant chromophore, resulting in weak absorption at lower wavelengths, typically between 190 and 210 nm. researchgate.net Studies have reported a distinct absorption peak for artemisinin at approximately 210-212.5 nm . spiedigitallibrary.orgresearching.cn While this allows for quantitative detection, analysis at these low wavelengths can suffer from poor selectivity due to interference from other compounds. researchgate.net

To overcome this limitation, derivatization methods are sometimes employed. Although artemisinin itself has no distinct fluorescent properties, its derivatives can be analyzed using more sensitive techniques. jocpr.com

Research has also utilized UV-Vis spectroscopy to monitor the chemical reactions of artemisinin. For instance, when artemisinin in an ethanol (B145695) solution reacts with sodium hydroxide, transient UV absorption spectra can be observed. researching.cn Initially, a new absorption band appears around 288 nm. As the reaction progresses, another band at 260 nm increases in intensity, eventually forming a continuous absorption band from 200 to 350 nm with a final peak at 245 nm. researching.cn This application demonstrates the utility of UV-Vis spectroscopy in studying the reaction kinetics and degradation pathways of artemisinin in alkaline media.

ConditionReported λmax (nm)Reference
Artemisinin (underivatized)210 - 212.5 spiedigitallibrary.orgresearching.cn
Transient species (reaction with NaOH)288 (initial), 260 (intermediate) researching.cn
Final product (reaction with NaOH)245 researching.cn

Hyphenated Techniques in Artemisinin Research

Hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method (like mass spectrometry), are indispensable tools in modern analytical chemistry. omicsonline.org These combined techniques offer superior sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods, making them ideal for analyzing complex mixtures. omicsonline.orgnih.gov In artemisinin research, hyphenated techniques are crucial for the accurate identification and quantification of artemisinin and its derivatives in various complex matrices, from the source plant (Artemisia annua) to environmental samples. ljmu.ac.uk The most prominent among these are Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS. omicsonline.orgljmu.ac.uk

LC-MS/MS Applications in Complex Matrix Analysis (excluding human biological fluids for clinical purposes)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a gold standard for the analysis of artemisinin in complex non-clinical matrices due to its high sensitivity and specificity. nih.govnih.gov This technique allows for the reliable quantification of artemisinin in samples such as plant extracts and environmental matrices like soil and water, where concentrations can be low and interfering substances are abundant. nih.gov

Analysis in Plant Extracts (Artemisia annua)

LC-MS/MS is widely used to determine the artemisinin content in Artemisia annua extracts, which is essential for quality control, agricultural research, and the development of high-yielding plant varieties. nih.govcapes.gov.br For instance, an LC-MS method using selected ion monitoring (SIM) was developed to quantify artemisinin by monitoring the [M - 18 + H]⁺ ion at m/z 265.3. capes.gov.brresearchgate.net This method, with a run time of only 11 minutes, was successfully applied to analyze various A. annua populations, revealing that artemisinin content ranged from 0.03% to over 1.0% on a dry leaf weight basis. capes.gov.br Another advanced method coupled LC with a diode array detector and tandem mass spectrometry (LC-DAD-MS/MS) for analyzing artemisinin in different plant extracts. nih.gov This method demonstrated good linearity over a concentration range of 5–1000 ng/mL with high precision (RSD < 3.5%) and accuracy (recovery 88–93%). nih.gov

Analysis in Environmental Matrices

The increasing cultivation of A. annua has raised interest in the environmental fate of artemisinin. A sensitive and robust LC-MS/MS method was developed for the determination of artemisinin, dihydroartemisinin (B1670584), and artemether (B1667619) in soil, surface water, and groundwater. nih.gov This method demonstrated the versatility of LC-MS/MS for environmental monitoring. Using different analytical columns (C18, phenyl-hexyl, and Kinetex), the method achieved a limit of detection (LOD) for artemisinin of 30 ng/mL in water and 25 ng/g in soil. nih.gov The study successfully applied this method to naturally contaminated soil from A. annua fields, highlighting the importance of monitoring artemisinin levels in the environment. nih.gov

The table below summarizes key parameters from published LC-MS/MS research for the analysis of artemisinin in non-clinical complex matrices.

Matrix TypeLC ColumnMobile PhaseIonization/DetectionKey FindingsReference
Artemisia annua Plant ExtractNot specifiedAcetonitrile/WaterLC-MS (SIM), m/z 265.3 [M-18+H]⁺Quantified artemisinin content from 0.03% to 1.5% (dry weight). capes.gov.br
Artemisia annua Plant ExtractNot specifiedNot specifiedLC-DAD-MS/MSLinearity: 5-1000 ng/mL; Recovery: 88-93%; Precision: <3.5% RSD. nih.gov
Soil, Surface Water, Groundwater, Plant ExtractsC18, Phenyl-hexyl, KinetexNot specifiedLC-MS/MSLOD in soil: 25 ng/g; LOD in water: 30 ng/mL (Artemisinin). nih.gov

Novel Applications and Fundamental Research Directions for Artemisin Non Clinical Human Focus

Veterinary Applications of Artemisinin (B1665778) and Derivatives

Research into the veterinary uses of artemisinin and its semi-synthetic derivatives has revealed significant antiparasitic activity across a range of animal species, from livestock to companion animals. core.ac.ukmdpi.com This interest is driven by the need for new therapeutic options in the face of growing drug resistance to conventional treatments. artennua.comnih.gov

Artemisinin has demonstrated considerable potential in managing parasitic infections that cause significant economic losses in the livestock industry, such as coccidiosis in poultry and gastrointestinal nematode infections in small ruminants. artennua.comnih.gov

Coccidiosis in Poultry: Avian coccidiosis, an intestinal disease caused by protozoa of the genus Eimeria, is a major concern in the poultry industry. nih.govnih.gov Studies have shown that artemisinin and preparations from Artemisia annua can effectively control this parasite. In broiler chickens challenged with mixed Eimeria species, dietary supplementation with A. annua resulted in an 80% lower intestinal lesion score compared to control groups. nih.govresearchgate.net Other research has noted that artemisinin improved weight gain and feed conversion ratios in broilers infected with E. acervulina and significantly reduced the output of oocysts (the parasite's reproductive bodies) in chickens infected with E. acervulina, E. tenella, and E. maxima. core.ac.uk The anticoccidial effect is attributed primarily to artemisinin, although other compounds in A. annua, such as camphor (B46023) and 1,8-cineole, may also contribute. core.ac.uk

Gastrointestinal Nematodes in Small Ruminants: Gastrointestinal nematodes (GIN), especially Haemonchus contortus, are a primary health and economic challenge for sheep and goat producers, with resistance to standard anthelmintic drugs being widespread. artennua.comnih.gov Research has explored artemisinin and A. annua extracts as alternative control methods. In an in vivo study using sheep naturally infected with GIN (predominantly H. contortus), a single oral dose of pure artemisinin resulted in a non-significant 28% reduction in fecal egg counts (EPG). nih.govresearchgate.net While this particular study did not show high efficacy with a single dose, it was noted that the treatment helped the sheep maintain their blood hematocrit levels, unlike the untreated control animals which showed a significant reduction. nih.govresearchgate.net Other studies using various extracts from different Artemisia species have also shown anthelmintic properties against GIN in small ruminants. researchgate.net

Table 1: Research Findings on Antiparasitic Activity of Artemisinin in Livestock
Animal ModelParasiteArtemisinin-related Compound UsedKey Research FindingReference
Broiler ChickensCoccidiosis (Eimeria spp.)Artemisia annua leaf powderLesion score was 80% lower than in the control group. nih.govresearchgate.net
Broiler ChickensCoccidiosis (Mixed Eimeria species)ArtemisininSignificantly reduced oocyst production. core.ac.uk
Laying HensCoccidiosis (Mixed Eimeria species)1% Artemisia annua in dietImproved hen-day egg production by 8.1% compared to the challenged control group. researchgate.net
SheepGastrointestinal Nematodes (primarily H. contortus)Artemisinin (100 mg/kg, single oral dose)Resulted in a 28% non-significant reduction in eggs per gram (EPG) of feces. Maintained blood hematocrit levels. nih.govresearchgate.net
Gerbils (model for ruminants)Haemonchus contortusArtemisinin and A. annua extractsTreatments did not show a significant reduction in adult worms. artennua.com

The antiparasitic effects of artemisinin are not limited to terrestrial livestock, with emerging research in aquaculture and companion animal medicine.

Aquaculture: Parasitic diseases are a major constraint in fish farming. researchgate.net Studies have investigated artemisinin and its derivatives as a treatment for ectoparasites in fish. In one study, an ethanol (B145695) extract of Artemisia annua was effective against monogenean parasites on juvenile vundu catfish (Heterobranchus longifilis). researchgate.net A follow-up study confirmed the efficacy of A. annua extract, pure artemisinin, and artesunate (B1665782) against these monogenean parasites, with concentrations ranging from 50 to 200 mg/L causing dislodgement and mortality of the parasites. researchgate.netresearchgate.net The research noted that pure artemisinin acted faster and caused coagulation of parasite cells, while the plant extract and artesunate primarily dislodged the parasites, which died later. researchgate.net

Other Animal Health Applications: Artemisinin and its derivatives have shown promising activity against several other protozoan parasites affecting companion animals and other species.

Canine Leishmaniasis: Caused by the parasite Leishmania infantum, this is a serious zoonotic disease affecting dogs. artennua.complos.org Oral administration of artesunate has been shown to be effective in treating naturally infected dogs, significantly improving clinical scores and reducing parasite load and antibody levels compared to conventional treatments. nih.govplos.orgartennua.com The mechanism is believed to involve the production of reactive oxygen species that induce programmed cell death in the parasite. africaresearchconnects.com

Trypanosomiasis: This disease affects a wide range of animals, including cattle. In vitro studies have shown that artemisinin can halt the motility of Trypanosoma brucei brucei, the causative agent of animal trypanosomiasis. nih.gov In vivo studies using infected rats demonstrated that artemisinin treatment reduced parasitemia, increased survival rates, and preserved the normal architecture of vital organs. nih.gov

Babesiosis: Artemisinin derivatives have also been evaluated against Babesia species, which are tick-borne parasites that infect the red blood cells of various animals, including cattle and dogs. researchgate.net In vitro studies showed that artesunate could suppress the growth of B. bovis and B. gibsoni. researchgate.net

Table 2: Research Findings on Artemisinin in Aquaculture and Other Animal Health Sectors
SectorAnimal ModelParasiteArtemisinin-related Compound UsedKey Research FindingReference
AquacultureHeterobranchus longifilis (Catfish)Monogenean parasitesEthanol extract of A. annua, Artemisinin, ArtesunateEffective in dislodgement and mortality of parasites at concentrations of 50-200 mg/L. researchgate.netresearchgate.net
Companion AnimalDogLeishmania infantumArtesunate (oral)Significantly lower clinical score, parasitemia, and antibody titers after 6 months of follow-up compared to control. nih.govplos.org
Other Livestock (Model)RatTrypanosoma brucei bruceiArtemisininIn vitro IC50 of 0.42 µg/µl; in vivo treatment reduced parasitemia and preserved organ architecture. nih.gov
Other Livestock (Model)Cattle (in vitro)Babesia bovisArtemisoneReached 86.4% inhibition of parasite growth after 72 hours. researchgate.netifremer.fr

Antiparasitic Activity in Livestock Models (e.g., coccidiosis, gastrointestinal nematodes)

Agricultural and Crop Protection Research

The same chemical properties that make artemisinin effective against parasites also give it potential applications in agriculture as a natural alternative to synthetic pesticides and herbicides. researchgate.netmedscape.comresearchgate.net The plant Artemisia annua itself exhibits strong allelopathic properties, meaning it releases biochemicals that inhibit the growth of nearby plants.

Artemisinin and its structural analogs are potent inhibitors of plant growth. ifremer.fr Research has demonstrated that artemisinin is a selective phytotoxin. In laboratory bioassays, extracts from an artemisinin-rich strain of A. annua showed strong herbicidal activity, which was directly attributable to the artemisinin content. Under field conditions, amending soil with residues from this high-artemisinin strain resulted in significant inhibition of weed growth.

Studies have evaluated the effects of artemisinin and its derivatives (dihydroartemisinin, artemether (B1667619), and artesunate) on the seed germination and seedling growth of common weeds. ifremer.fr These compounds showed promising herbicidal activity, with the derivatives often being more potent than the parent artemisinin compound. The inhibition of root growth was consistently greater than the inhibition of shoot growth. For example, artemether completely inhibited the seed germination of the weed Phalaris minor at concentrations of 50 and 100 µM. ifremer.fr The mechanism of its herbicidal action has been linked to the inhibition of electron transport in chloroplasts.

Table 3: Herbicidal Activity of Artemisinin and Derivatives on Selected Weeds
Weed SpeciesCompoundObserved EffectEffective ConcentrationReference
Phalaris minor (Littleseed canarygrass)ArtemetherComplete inhibition of seed germination.50-100 µM ifremer.fr
Phalaris minor (Littleseed canarygrass)ArtemetherHighest root growth inhibition.EC50 = 1.20 µM
Panicum repens (Torpedograss)ArtesunateMost potent root growth inhibition.EC50 = 0.39 µM
Silybum marianum (Milk thistle)Dihydroartemisinin (B1670584)Highest inhibitory effect on seed germination.N/A
Lactuca sativa (Lettuce)ArtemisininInhibited root and shoot growth.33 µM ifremer.fr

Beyond its herbicidal effects, artemisinin and A. annua extracts possess insecticidal properties that could be harnessed for crop protection. africaresearchconnects.com The plant's essential oils and other components can act as a natural deterrent, repelling pests from attacking crops. africaresearchconnects.com

Research using the model organism Drosophila melanogaster (fruit fly) has provided insight into the insecticidal mechanism of artemisinin. The study demonstrated that artemisinin has a dual action against insects: it acts as a feeding repellent for larvae, and it also directly inhibits their growth. This growth inhibition is not merely a consequence of reduced feeding. The research revealed that artemisinin provokes a strong and immediate depolarization of the mitochondrial membrane in isolated Drosophila mitochondria, a potent effect not observed in mitochondria from mammalian tissues. This suggests that artemisinin's insecticidal activity is rooted in its ability to disrupt mitochondrial function in insects specifically.

Herbicidal Properties of Artemisin and Analogs

Artemisinin as a Chemical Probe in Fundamental Biological Research

The unique mechanism of action of artemisinin—requiring activation by intracellular iron (specifically heme) to break its endoperoxide bridge and generate cytotoxic carbon-centered radicals—makes it a valuable tool for fundamental biological research. researchgate.netplos.org Its activity is not limited to a single target; instead, it acts promiscuously, alkylating and damaging numerous cellular proteins. This pleiotropic nature has been explored using chemical proteomics to map its molecular targets within cells.

Researchers have designed and synthesized "clickable" artemisinin-based chemical probes, such as 'ART-yne', which contain an alkyne group. These probes retain the biological activity of artemisinin and, once activated inside a cell, covalently bind to their protein targets. Using "click chemistry," a biotin (B1667282) tag can then be attached to the alkyne group on the probe. This allows the tagged proteins to be "fished out" of the cell lysate using streptavidin beads and subsequently identified by mass spectrometry. researchgate.net

This approach has successfully identified dozens to hundreds of protein targets of artemisinin in cancer cells and malaria parasites. researchgate.net The identified targets are involved in multiple critical biological pathways essential for cell survival, including:

Glycolysis

Protein synthesis

Hemoglobin degradation

Antioxidant defense pathways

By profiling these targets, artemisinin serves as a chemical probe that helps to unravel complex cellular processes and provides a deeper understanding of its own multifaceted mechanism of action. researchgate.net This strategy not only illuminates how artemisinin works but also offers a powerful method for investigating drug resistance mechanisms and the mode of action of other endoperoxide-containing compounds.

Elucidating Novel Cellular Pathways and Biological Processes

Artemisinin and its derivatives serve as powerful chemical tools for exploring and understanding complex cellular functions beyond their established role in malaria treatment. Research using these compounds has shed light on a variety of fundamental biological pathways. Chemical proteomics utilizing artemisinin-based probes has revealed that the compound promiscuously targets multiple critical pathways essential for cell survival and function. nih.gov These investigations have identified over 300 potential protein targets, implicating artemisinin in the modulation of glycolysis, protein synthesis, fatty acid metabolism, hemoglobin degradation, and antioxidant defense. nih.govpnas.org

One significant area of discovery is the compound's impact on cell signaling. Studies have shown that artemisinins can inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cellular development whose unregulated expression is linked to various pathologies. nih.gov Furthermore, research has delved into its role in programmed cell death, highlighting its ability to induce both apoptosis and autophagy. nih.gov

Investigations using yeast (Saccharomyces cerevisiae) as a model organism have uncovered specific anti-mitochondrial properties of artemisinins. microbialcell.com This research suggests a dual mechanism of action: a specific targeting of mitochondria and a more general, heme-mediated pathway that induces non-specific cellular damage through oxidative stress. microbialcell.com In bovine mammary epithelial cells, proteomics analysis revealed that artemisinin treatment enhanced cell proliferation and differentiation by affecting key pathways; it notably down-regulated the ribosome pathway while up-regulating Ribonucleoside-diphosphate reductase subunit M2 (RRM2), an enzyme crucial for DNA synthesis and repair. frontiersin.org Machine learning-driven studies have also identified artemisinin as a potent inhibitor of Glycogen synthase kinase-3 beta (GSK3β), a key enzyme implicated in neurodegenerative processes, suggesting its potential to modulate pathways related to tau hyperphosphorylation and neuroinflammation. mdpi.com

Development of Research Tools and Methodologies

The unique chemical structure of artemisinin, particularly its endoperoxide bridge that reacts with heme, has inspired the development of sophisticated research tools for studying biological systems. acs.orgacs.org Scientists have engineered a variety of artemisinin-based probes for activity-based protein profiling (ABPP), allowing for the in-situ identification of the compound's molecular targets. pnas.org

Key developments in this area include:

Activity-Based Probes (ABPs): Researchers have synthesized artemisinin probes containing alkyne or azide (B81097) groups. pnas.org These probes retain their biological activity and, once they alkylate their protein targets within a cell, can be tagged with reporter molecules (like biotin) via click chemistry. This methodology enables the isolation and subsequent identification of target proteins by mass spectrometry, revealing the pleiotropic nature of artemisinin's interactions. pnas.orgresearchgate.net

Fluorescent Probes for Labile Heme: Inspired by artemisinin's activation mechanism, a reaction-based fluorescent probe was designed for the selective sensing of labile heme, an important signaling molecule. acs.org This tool allows for the imaging and quantification of labile heme levels in living cells, providing a method to study its role in various biological processes. acs.org

Radical-Generating Probes: A smart, light-up probe was developed that, upon activation by heme, generates a radical that releases a free fluorophore. acs.org This tool can reflect the activation level of the endoperoxide bond within cancer cells, effectively distinguishing between cells that are sensitive or insensitive to artemisinin. acs.org

Chemogenomic Profiling Probes: Novel semi-synthetic derivatives of artemisinin have been developed to function as molecular probes for chemogenomic profiling. mesamalaria.org By placing functional groups on the opposite side of the peroxide bridge, these derivatives are designed to better tag cellular targets and help elucidate mechanisms of action. mesamalaria.org

These artemisinin-inspired tools and methodologies are not limited to studying artemisinin itself but provide broader applications for investigating heme biology, radical chemistry, and drug-target interactions in complex biological environments. pnas.orgacs.orgacs.org

Environmental Fate and Impact Research of Artemisinin

The large-scale cultivation of Artemisia annua for artemisinin production has prompted research into the compound's environmental behavior and ecological impact. researchgate.netnih.gov Studies show that artemisinin can be transferred to the soil from the plant, making it a potential environmental contaminant. nih.gov

Degradation Pathways in Environmental Matrices

Once in the environment, artemisinin undergoes degradation, with the rate depending significantly on the environmental matrix.

Soil: The degradation of artemisinin in soil follows a pattern that can be modeled as the sum of two first-order reactions: a very fast initial disappearance followed by a significantly slower degradation phase. researchgate.netnih.gov The compound is classified as relatively persistent, with studies showing it can be detected for at least 35 to 60 days after introduction into the soil. researchgate.netnih.gov Its half-life in the slower phase varies by soil type. researchgate.net

Aqueous Media: In nutrient media, the half-life of artemisinin was found to be between 2.2 and 2.4 days at 22-23°C, with the degradation rate increasing with temperature. researchgate.net Its water solubility of approximately 49.7 mg/L, combined with its persistence in soil, indicates that it is potentially leachable and could contaminate aquatic environments. researchgate.netnih.gov

Table 1: Degradation Half-Life of Artemisinin in Different Soil Types (Slower Phase) This interactive table provides data on the persistence of Artemisinin in various soil environments.

Soil Type Degradation Half-Life (Days) Reference
Sandy 13.5 researchgate.net
Clayey 8.3 researchgate.net
Humic 2.1 researchgate.net

Ecotoxicological Studies (Non-human)

Ecotoxicological research has demonstrated that artemisinin exhibits significant toxicity to a range of non-human organisms, with effects comparable to some commercial herbicides. researchgate.netnih.gov

Soil Organisms: In soil, artemisinin has been shown to repel earthworms (Eisenia fetida) and inhibit the growth of lettuce (Lactuca sativa). researchgate.netnih.gov However, it did not affect springtails (Folsomia candida) within the tested concentration range. nih.gov

Aquatic Organisms: Artemisinin is highly toxic to freshwater organisms. Studies have documented its toxicity to the freshwater algae Pseudokirchneriella subcapitata and the aquatic plant duckweed (Lemna minor). researchgate.netnih.gov The toxicity to these organisms was found to be similar to that of the commercial herbicide atrazine. nih.gov An extract from a related plant, Artemisia absinthium, also showed high toxicity to the water flea Daphnia magna and the bacterium Vibrio fischeri. nih.gov

Based on these findings, the large-scale cultivation of A. annua poses environmental risks that are considered comparable to those associated with the use of commercial pesticides. researchgate.netnih.gov

Table 2: Ecotoxicological Effects of Artemisinin on Non-Human Organisms This interactive table summarizes the effective concentrations of Artemisinin that cause a response in various organisms.

Organism Species Effect Value (mg/kg or mg/L) Reference
Earthworm Eisenia fetida EC10 (Repellency) 5.24 researchgate.netnih.gov
Earthworm Eisenia fetida EC50 (Repellency) 21.57 researchgate.netnih.gov
Lettuce Lactuca sativa EC50 (Growth Inhibition) 2.48 researchgate.netnih.gov
Freshwater Algae Pseudokirchneriella subcapitata EC50 (Toxicity) 0.24 researchgate.netnih.gov
Duckweed Lemna minor EC50 (Toxicity) 0.19 researchgate.netnih.gov

EC10/EC50: The concentration that causes an effect in 10% or 50% of the test population. LC50: The concentration that is lethal to 50% of the test population.

Artemisinin in Material Science Research

The unique chemical properties of artemisinin are being explored in the field of material science, primarily in the context of developing advanced nanomedicines and drug delivery systems. researchgate.net Although not a traditional material science component, artemisinin's structure is being leveraged to create novel functional materials. Its unique hydrophilic surface has attracted attention for its potential in formulating composite materials with other drugs. researchgate.net

Research in this area focuses on overcoming the poor solubility of artemisinin to enhance its therapeutic potential. researchgate.net By incorporating artemisinin into nanostructures, scientists aim to improve its delivery, provide precision in dosage, and enable slow-release mechanisms. Examples of such applications include the encapsulation of artemisinin within:

Liposomes

Carbon nanotubes (CNTs)

Polymeric nanoparticles

These artemisinin-based nanomaterials represent a fusion of pharmacology and material science, designed to create more effective therapeutic agents. researchgate.net

Table of Mentioned Compounds

Compound Name
Artemisinin
Dihydroartemisinin
Atrazine
Biotin
Glycogen synthase kinase-3 beta (GSK3β)
Ribonucleoside-diphosphate reductase subunit M2 (RRM2)
Artesunate

Q & A

Q. How can researchers ensure reproducibility in artemisinin isolation protocols across laboratories?

  • Answer : Standardize plant material (e.g., WHO-certified Artemisia annua strains), solvent batches, and equipment (e.g., Soxhlet apparatus specifications). Publish detailed supplemental methods, including grinding time, solvent-to-biomass ratios, and centrifugation speeds. Inter-lab validation via ring trials reduces protocol variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.